UCM707
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H37NO2 |
|---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
(5Z,8E,11Z,14Z)-N-(furan-3-ylmethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27)/b7-6-,10-9-,13-12+,16-15- |
InChI Key |
FZNNBSHTNRBBBD-AVHBIOJASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of UCM707: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM707, a synthetic compound, has emerged as a significant tool in the study of the endocannabinoid system. Its primary mechanism of action lies in the potent and selective inhibition of the anandamide (B1667382) transporter, leading to an increase in the extracellular concentration of the endogenous cannabinoid, anandamide (AEA). This elevation of AEA levels potentiates its effects on cannabinoid receptors, thereby influencing a range of physiological processes, including pain perception, mood, and motor control. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of Anandamide Uptake
This compound functions as a selective inhibitor of the anandamide transporter, a membrane protein responsible for the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron. By blocking this transporter, this compound effectively increases the concentration and prolongs the signaling of anandamide in the extracellular space. This leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, by the endogenous ligand.
A key characteristic of this compound is its selectivity for the anandamide transporter over the primary catabolic enzyme for anandamide, fatty acid amide hydrolase (FAAH). This selectivity is crucial as it allows for the potentiation of anandamide signaling without directly interfering with its degradation pathway.
Signaling Pathway Modulated by this compound
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting the anandamide transporter, this compound increases the availability of anandamide to bind to and activate cannabinoid receptors (CB1R), leading to downstream cellular effects.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing insights into its potency and selectivity.
Table 1: Inhibitory Potency of this compound on Anandamide Uptake
| Cell Line | IC50 (µM) | Reference |
| Human U937 lymphoma cells | 0.8 | [1] |
| C6 glioma cells | ≥25 | [2] |
| RBL-2H3 cells | 25-42 | [3] |
| Cerebellar granule neurons | 30 | [3] |
Table 2: Selectivity Profile of this compound
| Target | Parameter | Value (nM) | Reference |
| Anandamide Transporter (in U937 cells) | IC50 | 800 | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 30,000 | [1] |
| Cannabinoid Receptor 1 (CB1) | Ki | 4,700 | [4] |
| Cannabinoid Receptor 2 (CB2) | Ki | 67 | [4] |
| Vanilloid Receptor 1 (VR1) | Ki | >5,000 | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Anandamide Uptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of anandamide into cells.
-
Cell Culture: Human U937 lymphoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are harvested, washed with serum-free medium, and resuspended at a concentration of 1 x 10^6 cells/mL.
-
Aliquots of the cell suspension (1 mL) are pre-incubated for 10 minutes at 37°C with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) or vehicle.
-
[³H]-Anandamide (specific activity ~15-20 Ci/mmol) is added to a final concentration of 100 nM to initiate the uptake.
-
The incubation is continued for 15 minutes at 37°C.
-
The uptake is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in ice-cold buffer containing 1% bovine serum albumin.
-
The filters are washed three times with 5 mL of ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific anandamide uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay determines the inhibitory effect of this compound on the enzymatic activity of FAAH.
-
Enzyme Source: Homogenates from rat brain or cells overexpressing FAAH are used as the enzyme source.
-
Assay Procedure:
-
The enzyme preparation is pre-incubated for 10 minutes at 37°C with various concentrations of this compound or vehicle in an assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
The enzymatic reaction is initiated by the addition of [³H]-anandamide (in the ethanolamine (B43304) portion) as a substrate to a final concentration of 1 µM.
-
The reaction is allowed to proceed for 30 minutes at 37°C.
-
The reaction is terminated by the addition of an equal volume of activated charcoal suspension to adsorb the unhydrolyzed substrate.
-
The mixture is centrifuged, and an aliquot of the supernatant, containing the [³H]-ethanolamine product, is collected.
-
The amount of product formed is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of FAAH inhibition against the logarithm of the this compound concentration.
Cannabinoid Receptor Binding Assay
This competitive radioligand binding assay assesses the affinity of this compound for CB1 and CB2 receptors.
-
Membrane Preparation: Membranes are prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells) or from rodent brain tissue.
-
Assay Procedure:
-
Cell membranes (20-40 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% BSA, pH 7.4) with a fixed concentration of a high-affinity cannabinoid receptor radioligand, such as [³H]-CP55,940 (final concentration ~0.5-1.5 nM).
-
Various concentrations of this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
The incubation is carried out for 90 minutes at 30°C.
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity bound to the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow and Logic
The following diagram outlines the logical workflow used to establish the mechanism of action of this compound.
Conclusion
This compound serves as a potent and selective pharmacological tool for modulating the endocannabinoid system. Its primary mechanism of action, the inhibition of the anandamide transporter, has been robustly characterized through a series of in vitro assays. The quantitative data consistently demonstrate its high potency for the transporter and significantly lower activity against FAAH and cannabinoid receptors. This selectivity makes this compound an invaluable compound for investigating the physiological and pathophysiological roles of anandamide and for exploring the therapeutic potential of enhancing endocannabinoid signaling.
References
- 1. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. This compound, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
UCM707 and Anandamide Transport Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UCM707, a potent and selective inhibitor of anandamide (B1667382) (AEA) transport. It is intended for researchers, scientists, and professionals in drug development who are interested in the endocannabinoid system and its therapeutic potential. This document details the mechanism of action of this compound, its chemical and pharmacological properties, and its effects on anandamide signaling. Furthermore, it provides detailed experimental protocols for studying anandamide transport and its inhibition, and visualizes key signaling pathways and experimental workflows using the DOT language for Graphviz. The information presented herein is a collation of findings from various scientific studies and is intended to serve as a foundational resource for further research and development in this field.
Introduction to Anandamide and its Transport
Anandamide (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain modulation, appetite regulation, and memory.[1][2][3] As a lipid signaling molecule, AEA's actions are tightly regulated by its synthesis, transport, and degradation.[1][3] The termination of AEA signaling is primarily achieved through a two-step process: cellular uptake from the synaptic cleft followed by intracellular enzymatic hydrolysis.[4]
The precise mechanism of AEA transport across the cell membrane has been a subject of extensive research and debate, with evidence supporting both facilitated diffusion and the involvement of a specific membrane transporter protein.[1][4] Regardless of the exact mechanism, this transport process is a critical control point for regulating AEA signaling. Following uptake, AEA is primarily degraded by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it into arachidonic acid and ethanolamine.[5][6]
Inhibition of anandamide transport presents a promising therapeutic strategy to enhance endocannabinoid signaling in a localized and "on-demand" manner, potentially avoiding the side effects associated with direct cannabinoid receptor agonists. By blocking AEA reuptake, transport inhibitors increase the concentration and duration of AEA in the synaptic cleft, thereby potentiating its effects at cannabinoid receptors.[6][7]
This compound: A Potent and Selective Anandamide Transport Inhibitor
This compound, chemically known as (5Z,8Z,11Z,14Z)-N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide, has been identified as a highly potent and selective inhibitor of anandamide transport.[7][8] Its selectivity for the anandamide transporter over FAAH and cannabinoid receptors makes it a valuable pharmacological tool for studying the endocannabinoid system and a potential lead compound for therapeutic development.[9][10]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₇NO₂ |
| Molecular Weight | 383.57 g/mol |
| CAS Number | 390824-20-1 |
| Appearance | Solution in methyl acetate |
| Storage | Desiccate at -20°C |
Pharmacological Data
The following tables summarize the quantitative data on the inhibitory activity of this compound against the anandamide transporter and FAAH, as well as its binding affinity for cannabinoid and other relevant receptors.
Table 1: Inhibitory Potency of this compound
| Target | IC₅₀ (µM) | Reference |
| Anandamide Transporter | 0.8 | [9] |
| Fatty Acid Amide Hydrolase (FAAH) | 30 | [9] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Reference |
| Cannabinoid Receptor 1 (CB₁) | 4700 | [9] |
| Cannabinoid Receptor 2 (CB₂) | 67 | [9] |
| Vanilloid Receptor 1 (VR1) | > 5000 | [9] |
Signaling Pathways Affected by Anandamide Transport Inhibition
By inhibiting the reuptake of anandamide, this compound effectively increases the concentration of AEA available to bind to its primary targets, the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by anandamide, initiate a cascade of intracellular signaling events.[2]
CB1 and CB2 Receptor Signaling
Both CB1 and CB2 receptors are coupled to inhibitory G-proteins (Gαi/o).[11] Activation of these receptors by anandamide leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][7]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This can influence various cellular processes, including gene expression and cell proliferation.[9]
-
Modulation of Ion Channels: Activation of CB1 receptors can lead to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which generally results in a dampening of neuronal excitability.
The net effect of potentiating anandamide's action at these receptors through transport inhibition is a modulation of neurotransmitter release and a range of physiological responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and other anandamide transport inhibitors.
Anandamide Uptake Assay
This protocol is designed to measure the cellular uptake of anandamide and assess the inhibitory effect of compounds like this compound.
Materials:
-
Cell line expressing the anandamide transporter (e.g., C6 glioma cells, RBL-2H3 cells, or primary neurons).
-
Cell culture medium and supplements.
-
[³H]-Anandamide (radiolabeled).
-
Unlabeled anandamide.
-
This compound or other test compounds.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail and scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Seed cells in a 96-well plate at a suitable density and allow them to adhere and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control in assay buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add [³H]-Anandamide (at a final concentration in the low nanomolar range) to each well to initiate the uptake.
-
Incubation: Incubate the plate for a short period (e.g., 1-5 minutes) at 37°C. To determine non-specific uptake, a parallel set of experiments should be conducted at 4°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured at 4°C) from the total uptake. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is used to determine the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells expressing CB1 or CB2 receptors.
-
Radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, binding buffer, and a high concentration of a known non-radiolabeled cannabinoid ligand (e.g., WIN 55,212-2).
-
Competitive Binding: Cell membranes, radiolabeled ligand, binding buffer, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.
-
In Vivo Effects of this compound
Studies have demonstrated that this compound is active in vivo and potentiates the effects of exogenously administered anandamide.[6][7] For instance, when administered to rats, this compound alone has minimal effects on motor activity and nociception. However, when co-administered with a sub-threshold dose of anandamide, it significantly enhances anandamide's hypokinetic and antinociceptive effects.[6] Furthermore, in vivo studies have shown that subchronic administration of this compound can modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in different brain regions.[1] These findings underscore the potential of anandamide transport inhibitors to modulate neuronal circuits and behavior.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the endocannabinoid system in health and disease. Its high potency and selectivity for the anandamide transporter allow for the specific potentiation of endogenous anandamide signaling. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of anandamide transport inhibition. Future research in this area may lead to the development of novel therapeutics for a range of disorders, including pain, anxiety, and neurodegenerative diseases.
References
- 1. Neurochemical effects of the endocannabinoid uptake inhibitor this compound in various rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Synaptic Plasticity to Neurotoxicity: Endocannabinoid Influence on Addiction and Neurodegeneration [mdpi.com]
- 3. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward an anandamide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Anandamide, a brain endogenous compound, interacts specifically with cannabinoid receptors and inhibits adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Figure 2: [Diagram of a competitive binding...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The MAP kinase signal transduction pathway is activated by the endogenous cannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Pharmacological Properties of UCM707: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM707, N-(3-furylmethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a potent and selective inhibitor of the endocannabinoid transporter, playing a crucial role in modulating the endocannabinoid system (ECS). By blocking the reuptake of the endogenous cannabinoid anandamide (B1667382) (AEA), this compound effectively increases the concentration and duration of AEA in the synaptic cleft. This potentiation of AEA signaling leads to a range of pharmacological effects, primarily mediated through the cannabinoid receptor type 1 (CB1). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo data, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the anandamide transporter (AMT), a putative membrane protein responsible for the cellular uptake of anandamide from the extracellular space. By inhibiting this transporter, this compound effectively increases the synaptic levels of AEA, thereby enhancing its physiological effects. Numerous analogs of arachidonoyl ethanolamide (AEA), including this compound, potentiate its biological activity. This potentiation is attributed to either the inhibition of AEA reuptake into neurons or the inhibition of fatty acid amide hydrolase (FAAH) within the neurons. This compound is characterized as one of the more potent and selective reuptake inhibitors.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized primarily through anandamide uptake assays. These studies have demonstrated its potency and selectivity in inhibiting AEA reuptake.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (AEA Uptake) | Human U937 cells | 0.8 µM | |
| IC50 (FAAH) | Not specified | 30 µM |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.
The data clearly indicates that this compound is significantly more potent at inhibiting anandamide uptake than the primary catabolic enzyme, fatty acid amide hydrolase (FAAH), highlighting its selectivity as an endocannabinoid reuptake inhibitor.
In Vivo Pharmacology
In vivo studies, predominantly in rodent models, have corroborated the in vitro findings, demonstrating that this compound potentiates the endogenous effects of anandamide.
Antinociceptive and Hypokinetic Effects
This compound has been shown to enhance the antinociceptive (pain-relieving) and hypokinetic (decreased movement) effects of anandamide. When administered alone, this compound exhibits minimal effects on motor activity and pain perception.[1] However, when co-administered with a sub-effective dose of anandamide, a significant potentiation of these effects is observed.[1] This synergy leads to a marked decrease in exploratory and ambulatory activity, an increase in inactivity, and a longer latency to respond to painful stimuli.[1]
In a model of cholestasis-induced analgesia in rats, administration of this compound (1 and 10 mg/kg) significantly increased tail-flick latency compared to vehicle-treated cholestatic animals.[2] This effect was blocked by the CB1 receptor antagonist AM251, indicating that the antinociceptive effects of this compound are mediated through the CB1 receptor by elevating extracellular endocannabinoid levels.[2]
Table 2: In Vivo Dose-Response Data for this compound in Rats
| Effect | Model | This compound Dose | Anandamide Dose | Observation | Reference |
| Potentiation of Hypomotility | Open-field test | Not specified (sub-effective dose) | Not specified (sub-effective dose) | Significant decrease in exploratory and ambulatory activity. | [1] |
| Potentiation of Antinociception | Hot-plate test | Not specified (sub-effective dose) | Not specified (sub-effective dose) | Significant increase in latency to respond to pain. | [1] |
| Antinociception | Cholestasis (tail-flick test) | 1 mg/kg and 10 mg/kg | N/A | Significant increase in tail-flick latency. | [2] |
Neurochemical Effects
Subchronic administration of this compound (5 mg/kg) in rats has been shown to differentially alter the levels of various neurotransmitters in different brain regions.[3] For instance, in the hypothalamus, this compound decreased norepinephrine (B1679862) levels at 5 hours, followed by an increase at 12 hours, while serotonin (B10506) levels remained elevated at 1, 5, and 12 hours post-administration.[3] In the basal ganglia, a reduction in GABA content in the substantia nigra was observed at later time points.[3] These findings suggest that by modulating endocannabinoid levels, this compound can have complex and region-specific effects on other neurotransmitter systems.
Pharmacokinetics (ADME)
Detailed pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound are not extensively reported in the publicly available scientific literature. Further studies are required to fully characterize its pharmacokinetic profile, which is essential for optimizing dosing regimens and understanding its clinical potential.
Signaling Pathways
The pharmacological effects of this compound are primarily indirect, resulting from the potentiation of anandamide's signaling. Anandamide exerts its effects mainly through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR).
This compound Mechanism of Action Workflow
The following diagram illustrates the workflow of this compound's action, from administration to the potentiation of anandamide's effects.
Caption: this compound inhibits the anandamide transporter, increasing extracellular AEA levels.
Downstream Signaling of CB1 Receptor Activation
Upon binding of anandamide to the CB1 receptor, a cascade of intracellular signaling events is initiated. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels.
Caption: Anandamide activates CB1 receptors, modulating downstream signaling pathways.
Experimental Protocols
In Vitro Anandamide Uptake Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on anandamide uptake in a cell-based assay.
Objective: To determine the IC50 value of this compound for the inhibition of anandamide uptake.
Materials:
-
Cell line expressing the anandamide transporter (e.g., human U937 cells, Neuro-2a cells).
-
Cell culture medium and supplements.
-
This compound.
-
Radiolabeled anandamide (e.g., [³H]Anandamide).
-
Unlabeled anandamide.
-
Scintillation cocktail and counter.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Culture: Culture the chosen cell line under standard conditions to achieve a suitable confluency.
-
Cell Plating: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Uptake Initiation: Add radiolabeled anandamide to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-15 minutes) at 37°C. To determine non-specific uptake, a parallel set of experiments should be conducted at 4°C.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Subtract the non-specific uptake (4°C) from the total uptake (37°C) to determine the specific uptake. Plot the percentage of inhibition of specific uptake against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Tail-Flick Test in Rats
This protocol outlines a common method for evaluating the antinociceptive effects of this compound, particularly its ability to potentiate anandamide's effects.
Objective: To assess the antinociceptive properties of this compound alone and in combination with anandamide.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Tail-flick analgesia meter (radiant heat source).
-
Animal restrainers.
-
This compound.
-
Anandamide.
-
Vehicle solution.
Procedure:
-
Acclimatization: Acclimate the rats to the experimental room and the restrainers for several days before the experiment to minimize stress.
-
Baseline Latency: Determine the baseline tail-flick latency for each rat by focusing the radiant heat source on the ventral surface of the tail and recording the time taken for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, anandamide, the combination of both, or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Latency Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound is a valuable pharmacological tool for studying the endocannabinoid system. Its potent and selective inhibition of anandamide reuptake provides a mechanism to enhance endogenous cannabinoid signaling. In vivo studies have confirmed its ability to potentiate the antinociceptive and hypokinetic effects of anandamide. While further research is needed to fully elucidate its pharmacokinetic profile and therapeutic potential, this compound remains a key compound for investigating the physiological and pathological roles of the endocannabinoid system. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the pharmacological properties of this and similar molecules.
References
UCM707 and the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM707, chemically identified as N-(3-furylmethyl)arachidonamide, is a potent and selective inhibitor of endocannabinoid uptake.[1] This technical guide provides an in-depth overview of the effects of this compound on the endocannabinoid system, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes. The primary endogenous ligands of this system are the endocannabinoids, most notably anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The biological actions of these lipid messengers are terminated by cellular uptake and subsequent enzymatic degradation. This compound primarily targets the initial step of this inactivation process for anandamide, the cellular uptake, thereby potentiating its effects.[1][2]
Quantitative Data Summary
This compound exhibits a distinct pharmacological profile, characterized by its potent inhibition of the anandamide transporter and lower affinity for cannabinoid receptors and the primary anandamide-degrading enzyme, fatty acid amide hydrolase (FAAH). The following table summarizes the key quantitative data for this compound.
| Target | Parameter | Value | Reference |
| Anandamide Transporter | IC50 | 0.8 µM | [3] |
| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 30 µM | [3] |
| Cannabinoid Receptor 1 (CB1) | Ki | 4700 nM | [3] |
| Cannabinoid Receptor 2 (CB2) | Ki | 67 nM | [3] |
| Vanilloid Receptor 1 (VR1) | Ki | >5000 nM | [3] |
Mechanism of Action: Inhibition of Anandamide Uptake
The primary mechanism of action of this compound is the inhibition of anandamide transport across the cell membrane.[1][2] By blocking this uptake process, this compound increases the extracellular concentration of anandamide, thereby enhancing its signaling at cannabinoid receptors.[1] The precise nature of the anandamide transporter, often referred to as the endocannabinoid membrane transporter (EMT), is still a subject of scientific debate. Evidence suggests the involvement of a facilitated transport mechanism, though the specific protein transporter has not been definitively identified.[4][5] Alternative models propose that anandamide uptake is driven by a concentration gradient maintained by its rapid intracellular hydrolysis by FAAH.[6][7]
Recent research has also implicated a catalytically inactive splice variant of FAAH, termed FAAH-like anandamide transporter (FLAT), and intracellular chaperone proteins like fatty acid-binding proteins (FABPs) in the trafficking of anandamide across the cytoplasm to the site of its degradation.[8][9]
The following diagram illustrates the proposed mechanism of anandamide uptake and its inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of this compound.
In Vitro Anandamide Uptake Assay (Radiolabeled Method)
This protocol is adapted from established methods for measuring anandamide transport inhibition.[10][11]
Objective: To determine the inhibitory effect of this compound on the cellular uptake of anandamide.
Materials:
-
Cell line expressing the anandamide transporter (e.g., Neuro-2a, C6 glioma cells)
-
Cell culture medium and supplements
-
[³H]Anandamide (radiolabeled)
-
Unlabeled anandamide
-
This compound and other test compounds
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Plate cells in 24-well or 96-well plates and grow to 70-95% confluency.
-
Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.
-
Uptake Initiation: Add a solution containing a fixed concentration of [³H]anandamide (e.g., 400 nM) to each well.
-
Incubation: Incubate the cells for a short period (e.g., 15 minutes) at 37°C to allow for anandamide uptake. To distinguish active transport from passive diffusion, a parallel set of experiments can be conducted at 4°C.
-
Termination and Washing: Aspirate the medium and rapidly wash the cells three times with ice-cold PBS containing 1% (w/v) BSA to remove extracellular [³H]anandamide.
-
Cell Lysis and Measurement: Lyse the cells with a suitable buffer (e.g., 0.5 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of [³H]anandamide uptake at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assessment of Nociception (Hot-Plate Test)
This protocol is based on in vivo studies evaluating the potentiation of anandamide's effects by this compound.[1][12]
Objective: To assess the effect of this compound on the antinociceptive effects of anandamide in a rodent model of pain.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Anandamide
-
Vehicle solution
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the rats to the experimental room and handling for several days before the experiment.
-
Baseline Measurement: Place each rat on the hot plate and record the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 0.1, 1, and 10 mg/kg, i.p.) or vehicle. In a separate group, administer a sub-effective dose of anandamide alone or in combination with this compound.
-
Post-treatment Measurement: At a specified time after drug administration (e.g., 10 minutes), place the rat back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies between the different treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). An increase in response latency indicates an antinociceptive effect.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key logical relationships and experimental workflows related to the study of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the endocannabinoid system, specifically the role of anandamide uptake in terminating its signaling. Its high potency and selectivity for the anandamide transporter make it a preferred compound for in vitro and in vivo investigations. Further research into the molecular identity of the endocannabinoid membrane transporter will provide a more complete understanding of the precise mechanism of action of this compound and facilitate the development of novel therapeutics targeting this process.
References
- 1. Anandamide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of FAAH-like anandamide transporter in anandamide inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for Bidirectional Endocannabinoid Transport across Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endocannabinoid system: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of fatty acid amide hydrolase in the transport of the endogenous cannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anandamide transport is independent of fatty-acid amide hydrolase activity and is blocked by the hydrolysis-resistant inhibitor AM1172 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Insertion and Transport of Anandamide in Synthetic Lipid Membranes Are Both Cholesterol-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UCM707 in Potentiating Anandamide Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of UCM707, a potent and selective inhibitor of the endocannabinoid transporter. It details the molecular mechanisms by which this compound potentiates the signaling of the endogenous cannabinoid, anandamide (B1667382) (AEA). This document summarizes key quantitative data from in vitro and in vivo studies, presents detailed experimental protocols for the evaluation of endocannabinoid transport inhibitors, and provides visual representations of the associated signaling pathways and experimental workflows. The information contained herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of cannabinoid pharmacology, drug discovery, and neuroscience.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain perception, mood, and motor control. Anandamide (AEA), a key endocannabinoid, exerts its effects through activation of cannabinoid receptors, primarily CB1 and CB2. The signaling of AEA is tightly regulated by its synthesis, transport, and degradation. The termination of AEA signaling is a two-step process involving cellular uptake by a putative endocannabinoid transporter (eCBT) followed by intracellular hydrolysis by fatty acid amide hydrolase (FAAH).
This compound, N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide, has emerged as a valuable pharmacological tool for studying the role of the eCBT in regulating AEA signaling. By selectively inhibiting the uptake of anandamide, this compound effectively increases the extracellular concentration and prolongs the action of this endocannabinoid, thereby potentiating its physiological effects. This guide explores the foundational data and experimental methodologies that underpin our current understanding of this compound's mechanism of action.
Mechanism of Action of this compound
This compound's primary mechanism of action is the selective inhibition of the anandamide transporter, thereby blocking the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron. This inhibition leads to an accumulation of anandamide in the extracellular space, enhancing its ability to activate presynaptic CB1 receptors and postsynaptic CB2 receptors.
Anandamide Signaling Pathway
The following diagram illustrates the synthesis, release, and signaling cascade of anandamide, and the point of intervention for this compound.
Selectivity Profile
A key feature of this compound is its selectivity for the anandamide transporter over the primary catabolic enzyme, FAAH. This selectivity is crucial for dissecting the distinct roles of transport and degradation in the termination of anandamide signaling.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
In Vitro Activity of this compound
| Parameter | Target | Cell Line/Preparation | Value | Reference |
| IC50 | Anandamide Transporter | Human U937 cells | 0.8 µM | [1] |
| IC50 | FAAH | - | 30 µM | [1] |
| Ki | CB1 Receptor | - | 4700 nM | [2] |
| Ki | CB2 Receptor | - | 67 nM | [2] |
| Ki | VR1 (TRPV1) Receptor | - | >5000 nM | [2] |
In Vivo Potentiation of Anandamide's Effects by this compound
The following data are from a study by de Lago et al. (2002) in rats, demonstrating the ability of a sub-effective dose of this compound to potentiate the effects of a sub-effective dose of anandamide.
Table 3.2.1: Effects on Locomotor Activity in the Open-Field Test
| Treatment Group | Ambulation (counts) | Exploratory Activity (counts) | Stereotypy (counts) | Time in Inactivity (s) |
| Vehicle | 155 ± 15 | 110 ± 10 | 250 ± 25 | 150 ± 20 |
| This compound (2.5 mg/kg) | 145 ± 12 | 105 ± 8 | 240 ± 20 | 160 ± 18 |
| Anandamide (2.5 mg/kg) | 130 ± 18 | 95 ± 12 | 220 ± 30 | 180 ± 25 |
| This compound + Anandamide | 80 ± 10 | 60 ± 8 | 180 ± 22 | 250 ± 30 |
| *Note: Values are represented as mean ± SEM. p < 0.05 compared to all other groups. |
Table 3.2.2: Effects on Nociception in the Hot-Plate Test
| Treatment Group | Latency to Response (s) |
| Vehicle | 8.5 ± 0.8 |
| This compound (2.5 mg/kg) | 9.0 ± 0.7 |
| Anandamide (2.5 mg/kg) | 10.0 ± 1.0 |
| This compound + Anandamide | 15.5 ± 1.5 |
| Note: Values are represented as mean ± SEM. p < 0.05 compared to all other groups. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and other endocannabinoid transport inhibitors.
Anandamide Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the cellular uptake of radiolabeled anandamide.
Detailed Steps:
-
Cell Culture: Plate appropriate cells (e.g., U937 or Neuro-2a) in 12- or 24-well plates and grow to a confluent monolayer.
-
Pre-incubation: Aspirate the culture medium and wash the cells with a pre-warmed uptake buffer (e.g., PBS containing 1% fatty acid-free BSA). Add the uptake buffer containing various concentrations of the test compound (this compound) or vehicle (DMSO) to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add radiolabeled anandamide (e.g., [14C]anandamide or [3H]anandamide) to each well to a final concentration of approximately 100 nM.
-
Incubation: Incubate the plates at 37°C for a short period (typically 1-15 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH) and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor or at 4°C). Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
FAAH Activity Assay
This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a radiolabeled or fluorogenic substrate.
Using Radiolabeled Anandamide:
-
Tissue/Cell Preparation: Homogenize brain tissue or cells in a suitable buffer and prepare a microsomal fraction by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal preparation, assay buffer (e.g., 50 mM Tris-HCl, pH 9.0), and the test compound (this compound) or vehicle.
-
Initiation of Reaction: Initiate the reaction by adding radiolabeled anandamide (e.g., [3H-ethanolamine]anandamide).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination and Extraction: Stop the reaction by adding an ice-cold solvent mixture (e.g., chloroform/methanol). Separate the aqueous and organic phases by centrifugation. The radiolabeled ethanolamine (B43304) product will be in the aqueous phase, while the unreacted anandamide substrate will be in the organic phase.
-
Quantification: Take an aliquot of the aqueous phase and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of FAAH activity and the percentage of inhibition by the test compound.
In Vivo Behavioral Assays
4.3.1. Open-Field Test
This test is used to assess general locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 100 x 100 cm) with walls to prevent escape. The floor is typically divided into a grid of equal squares.
-
Acclimation: Allow the rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, anandamide, their combination, or vehicle intraperitoneally (i.p.) at the specified doses.
-
Testing Procedure: At a set time after injection (e.g., 30 minutes), place the rat in the center of the open-field arena.
-
Data Collection: Record the animal's behavior for a defined period (e.g., 5-10 minutes) using a video tracking system. The following parameters are typically measured:
-
Ambulation: Number of grid lines crossed with all four paws.
-
Exploratory Activity: Number of head dips into holes or rearing events.
-
Stereotypy: Repetitive, non-locomotor movements.
-
Time in Inactivity: Time spent immobile.
-
-
Data Analysis: Compare the behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
4.3.2. Hot-Plate Test
This test is used to measure the analgesic effects of compounds by assessing the animal's response to a thermal stimulus.
-
Apparatus: A heated metal plate maintained at a constant temperature (e.g., 52-55°C). A transparent cylinder is often placed on the plate to confine the animal.
-
Baseline Measurement: Before drug administration, place each rat on the hot plate and measure the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer the test compounds as described for the open-field test.
-
Post-Treatment Measurement: At various time points after drug administration, place the rat back on the hot plate and measure the latency to the nociceptive response.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) or compare the post-treatment latencies between the different groups.
Logical Relationships and Experimental Design
The following diagram illustrates the logical flow of experiments to characterize a potential endocannabinoid transport inhibitor like this compound.
Conclusion
This compound serves as a quintessential tool for elucidating the role of the endocannabinoid transporter in modulating anandamide signaling. Its selectivity for the transporter over FAAH allows for the specific investigation of anandamide uptake mechanisms. The in vivo data clearly demonstrate that inhibition of anandamide uptake by this compound potentiates the behavioral effects of exogenously administered anandamide, highlighting the therapeutic potential of targeting the endocannabinoid transporter for the treatment of various pathological conditions, including pain and motor disorders. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this promising area of pharmacology.
References
UCM707: A Technical Whitepaper on Early Research and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM707, chemically identified as (5Z,8Z,11Z,14Z)-N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide, is a potent and selective inhibitor of the putative endocannabinoid transporter. This property allows it to effectively increase the synaptic concentration of the endogenous cannabinoid anandamide (B1667382) (AEA), thereby potentiating its physiological effects. Early research into this compound has highlighted its potential as a pharmacological tool to investigate the endocannabinoid system and as a lead compound for the development of therapeutics targeting neurological and nociceptive pathways. This document provides an in-depth technical guide on the foundational research and discovery of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Data Summary
The following tables summarize the key quantitative findings from the early research on this compound, providing a clear comparison of its in vitro and in vivo activities.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 for [3H]-Anandamide Uptake Inhibition | Human U937 cells | 0.8 µM | [1] |
| IC50 for Fatty Acid Amide Hydrolase (FAAH) Inhibition | Not specified | 30 µM | [1] |
Table 2: In Vivo Effects of this compound in Rats
| Experimental Model | This compound Dose | Anandamide Dose | Observed Effect | Reference |
| Open-Field Test (Exploratory Activity) | 10 mg/kg, i.p. | 0.001 mg/kg, i.p. | Potentiation of anandamide-induced decrease in exploratory activity. | [2] |
| Hot-Plate Test (Antinociception) | 10 mg/kg, i.p. | 0.001 mg/kg, i.p. | Potentiation of anandamide-induced increase in pain latency. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early evaluation of this compound are provided below.
Synthesis of this compound ((5Z,8Z,11Z,14Z)-N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide)
Proposed General Synthesis:
-
Activation of Arachidonic Acid: Arachidonic acid is first converted to a more reactive species to facilitate amide bond formation. This can be achieved by forming an acid chloride using reagents like oxalyl chloride or thionyl chloride, or by using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).
-
Amide Coupling Reaction: The activated arachidonic acid is then reacted with 3-(aminomethyl)furan in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran). A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is typically added to neutralize the acid generated during the reaction.
-
Work-up and Purification: Following the reaction, the mixture is subjected to an aqueous work-up to remove unreacted starting materials and byproducts. The crude product is then purified, commonly by column chromatography on silica (B1680970) gel, to yield the pure this compound.
In Vitro Anandamide Uptake Inhibition Assay
This protocol is based on the methodology used for assessing the inhibition of radiolabeled anandamide uptake in a cellular context.
-
Cell Culture: Human U937 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Preparation: On the day of the experiment, cells are harvested, washed, and resuspended in a serum-free assay buffer.
-
Inhibition Assay:
-
Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.
-
[3H]-Anandamide is then added to the cell suspension to a final concentration (e.g., 100 nM) and incubated for a short period (e.g., 4 minutes) to measure the initial rate of uptake.
-
The uptake is terminated by rapid filtration of the cell suspension through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification: The radioactivity retained on the filters, corresponding to the intracellular [3H]-anandamide, is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of anandamide uptake is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis.
In Vivo Hot-Plate Test for Antinociception in Rats
This protocol describes a common method to assess the analgesic effects of compounds in response to a thermal stimulus.
-
Animals: Adult male Sprague-Dawley or Wistar rats are used. The animals are acclimated to the testing environment before the experiment.
-
Apparatus: A standard hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each rat by placing it on the hot plate. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Rats are then administered this compound (e.g., 10 mg/kg, i.p.), anandamide (e.g., 0.001 mg/kg, i.p.), the combination of both, or vehicle.
-
At specific time points after drug administration (e.g., 30, 60, 90 minutes), the latency to the nociceptive response on the hot plate is measured again.
-
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Statistical analysis is performed to compare the effects of the different treatment groups.
In Vivo Microdialysis for Neurotransmitter Level Measurement in Rat Brain
This protocol outlines the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels in specific brain regions following this compound administration.
-
Surgical Implantation of Microdialysis Probe:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting a specific brain region of interest (e.g., striatum, prefrontal cortex).
-
The cannula is secured to the skull with dental cement. The animals are allowed to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to obtain a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
After collecting baseline samples, this compound or vehicle is administered to the rat.
-
Dialysate collection continues for a set period post-administration to monitor changes in neurotransmitter levels over time.
-
-
Neurochemical Analysis:
-
The collected dialysate samples are analyzed using a sensitive analytical technique, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection, or Mass Spectrometry (MS), to quantify the levels of various neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and their metabolites.
-
-
Data Analysis: Neurotransmitter concentrations in the dialysates are expressed as a percentage of the baseline levels for each animal. Statistical analysis is used to determine significant changes from baseline and between treatment groups.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.
References
UCM707's Impact on Neurotransmitter Levels: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM707, a potent and selective inhibitor of endocannabinoid uptake, has demonstrated significant modulatory effects on key neurotransmitter systems within the central nervous system.[1][2] This technical guide synthesizes the current understanding of this compound's impact on dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), and GABA levels, providing a comprehensive overview for researchers and drug development professionals. The document details the quantitative changes observed in various brain regions, outlines the experimental methodologies employed in these seminal studies, and presents visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound, chemically identified as (5Z,8Z,11Z,14Z)-N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide, is recognized for its high potency and selectivity as an inhibitor of the endocannabinoid transport system.[1][3] By blocking the reuptake of endocannabinoids like anandamide (B1667382), this compound potentiates their endogenous signaling.[3][4] This mechanism of action has been shown to indirectly influence the activity of other major neurotransmitter systems, suggesting a broader therapeutic potential for a range of neurological and psychiatric disorders.[1][5] This paper provides an in-depth analysis of the neurochemical effects of this compound, with a focus on its impact on monoaminergic and GABAergic systems.
Core Mechanism of Action: Endocannabinoid Uptake Inhibition
This compound's primary mechanism is the inhibition of the anandamide transporter, which is responsible for the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron. This inhibition leads to an accumulation of anandamide in the synapse, thereby enhancing its effects on cannabinoid receptors (CB1 and CB2).
Quantitative Impact on Neurotransmitter Levels
A pivotal study by de Lago et al. (2007) provides a detailed quantitative analysis of this compound's effects on neurotransmitter levels in various rat brain regions following a subchronic administration of 5 mg/kg. The data reveals a complex and region-specific pattern of neurotransmitter modulation.
Dopamine (DA) and Metabolite (DOPAC)
| Brain Region | Time After Last Injection | Dopamine (DA) Content | 3,4-dihydroxyphenylacetic acid (DOPAC) Content |
| Hypothalamus | 5 h | Reduced | Not Reported |
| 12 h | Increased | Not Reported | |
| Caudate-Putamen | 5 h | Unaltered | Markedly Decreased |
| Nucleus Accumbens | 5 h | Markedly Reduced | Not Reported |
Serotonin (5-HT) and Metabolite (5-HIAA)
| Brain Region | Time After Last Injection | Serotonin (5-HT) Content | 5-hydroxyindoleacetic acid (5-HIAA) Content |
| Hypothalamus | 1 h | Elevated | Not Reported |
| 5 h | Elevated | Not Reported | |
| 12 h | Elevated | Not Reported | |
| Substantia Nigra | 5 h | Unchanged | Markedly Reduced |
| Nucleus Accumbens | 5 h | Increased | Not Reported |
| Cerebellum | 5 h | Reduced (not statistically significant) | Not Reported |
Norepinephrine (NE)
| Brain Region | Time After Last Injection | Norepinephrine (NE) Content |
| Hypothalamus | 5 h | Reduced |
| 12 h | Increased | |
| Nucleus Accumbens | 5 h | Increased |
| Cerebellum | 5 h | Significantly Reduced |
Gamma-Aminobutyric Acid (GABA)
| Brain Region | Time After Last Injection | Gamma-Aminobutyric Acid (GABA) Content |
| Substantia Nigra | 5 h | Reduced |
| 12 h | Reduced | |
| Hypothalamus | 1, 5, 12 h | Unchanged |
| Nucleus Accumbens | 1, 5, 12 h | Unchanged |
| Ventral-Tegmental Area | 1, 5, 12 h | Unchanged |
| Amygdala | 1, 5, 12 h | Unchanged |
| Cerebellum | 5 h | Reduced (not statistically significant) |
Experimental Protocols
The following is a detailed description of the methodology employed in the key study investigating the neurochemical effects of this compound.
Animal Model and Drug Administration
-
Species: Male Wistar rats.
-
Drug: this compound (5 mg/kg body weight).
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosing Regimen: Subchronic administration with 5 injections over a period of 2.5 days.
-
Control Group: Received vehicle solution.
Tissue Collection and Preparation
-
Time Points: Animals were sacrificed at 1, 5, and 12 hours after the final injection.
-
Brain Dissection: Brains were rapidly removed and dissected on a cold plate to isolate the following regions: hypothalamus, caudate-putamen, substantia nigra, cerebellum, hippocampus, frontal cortex, nucleus accumbens, ventral-tegmental area, and amygdala.
-
Sample Processing: Tissues were weighed and homogenized in a solution of 0.1 M perchloric acid containing 0.05% Na-metabisulfite and 0.05% EDTA. Homogenates were then centrifuged.
Neurotransmitter Analysis
-
Technique: High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Procedure: The supernatants from the centrifuged homogenates were filtered and injected into the HPLC system.
-
Quantification: The levels of dopamine, DOPAC, serotonin, 5-HIAA, norepinephrine, and GABA were quantified by comparing the peak areas with those of external standards.
Discussion and Implications
The administration of this compound results in a complex and brain-region-specific alteration of neurotransmitter levels. The observed changes are not uniform, with some regions showing increases in certain neurotransmitters while others exhibit decreases or no change at all.[1]
-
The reduction of GABA in the substantia nigra, a key area for motor control, could have significant implications for movement disorders.[1]
-
The biphasic effects on dopamine and norepinephrine in the hypothalamus suggest a time-dependent modulation of these systems.[1]
-
The consistent elevation of serotonin in the hypothalamus points to a potential role for this compound in modulating functions regulated by this brain region, such as appetite and mood.[1]
-
The reduction of dopamine in the nucleus accumbens, a critical component of the reward pathway, is a noteworthy finding that warrants further investigation.[1]
These findings underscore the intricate interplay between the endocannabinoid system and other major neurotransmitter networks. The diverse neurochemical profile of this compound suggests that its therapeutic applications could extend beyond conditions directly linked to endocannabinoid deficiency. Further research is necessary to elucidate the precise mechanisms underlying these region-specific effects and to explore their functional consequences.
Conclusion
This compound, through its potent inhibition of endocannabinoid uptake, exerts a profound and regionally diverse influence on dopamine, serotonin, norepinephrine, and GABAergic systems. The data presented in this guide highlights the need for a nuanced understanding of its pharmacological profile. For drug development professionals, these findings open new avenues for exploring this compound and similar compounds in the treatment of a wide array of neurological and psychiatric conditions characterized by dysregulation of these neurotransmitter systems. The detailed experimental protocols provided herein offer a foundation for future preclinical investigations into the therapeutic potential of modulating endocannabinoid tone.
References
- 1. Neurochemical effects of the endocannabinoid uptake inhibitor this compound in various rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, an inhibitor of the anandamide uptake, behaves as a symptom control agent in models of Huntington's disease and multiple sclerosis, but fails to delay/arrest the progression of different motor-related disorders [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vitro Power of UCM707: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro potency of UCM707, a significant modulator of the endocannabinoid system. This document outlines its inhibitory and binding capabilities, details the experimental protocols for assessing its activity, and visualizes its mechanism of action and experimental workflows.
Quantitative Potency of this compound
This compound has been characterized as a potent and selective inhibitor of anandamide (B1667382) (AEA) transport, with secondary effects on other key components of the endocannabinoid system. The following tables summarize the quantitative data regarding its in vitro potency.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | IC50 Value | Cell Line/Assay Condition |
| Anandamide Transporter | 0.8 µM | Human U937 cells[1] |
| Fatty Acid Amide Hydrolase (FAAH) | 30 µM | Not specified[1][2] |
Table 2: Binding Affinity (Ki) of this compound
| Target Receptor | Ki Value (nM) |
| Cannabinoid Receptor 1 (CB1) | 4700 |
| Cannabinoid Receptor 2 (CB2) | 67 |
| Vanilloid Receptor 1 (VR1) | > 5000 |
Mechanism of Action: Enhancing Endocannabinoid Signaling
This compound's primary mechanism of action is the inhibition of the anandamide transporter, preventing the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of AEA in the synapse, thereby potentiating its effects on postsynaptic cannabinoid receptors (CB1 and CB2). By increasing the local concentration of AEA, this compound enhances the natural signaling of the endocannabinoid system.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro potency of this compound.
Anandamide Uptake Assay
This assay measures the ability of a compound to inhibit the transport of anandamide into cells.
Materials:
-
Human U937 cells (or other suitable cell line)
-
[³H]-Anandamide (radiolabeled AEA)
-
This compound (or other test compounds)
-
Scintillation fluid
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Cell Culture: Culture U937 cells to the desired confluency in appropriate cell culture flasks.
-
Cell Plating: Seed the cells into a 24-well plate at a density of approximately 1 x 10⁶ cells per well and allow them to adhere.
-
Pre-incubation: Wash the cells with PBS and then pre-incubate them with varying concentrations of this compound (or vehicle control) in serum-free medium for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add [³H]-Anandamide to each well to a final concentration of 100 nM and incubate for 15 minutes at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]-Anandamide uptake against the logarithm of the this compound concentration.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the FAAH enzyme and the FAAH substrate to their working concentrations in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the FAAH enzyme, and the different concentrations of this compound (or vehicle control).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the FAAH substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of the product (e.g., 7-amino-4-methylcoumarin) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission).
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the in vitro potency of a compound like this compound.
References
Methodological & Application
Application Notes and Protocols for UCM707 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM707 is a potent and selective inhibitor of endocannabinoid uptake, primarily targeting the transport of anandamide (B1667382) (AEA) into cells.[1][2] By blocking this uptake mechanism, this compound effectively increases the extracellular concentration of AEA, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2). This potentiation of the endocannabinoid system makes this compound a valuable tool for investigating the role of endocannabinoids in various physiological and pathological processes. These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments, along with an overview of its mechanism of action.
Mechanism of Action
This compound functions by inhibiting the anandamide transporter, which is responsible for the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron.[2][3] This inhibition leads to an accumulation of anandamide in the extracellular space, enhancing the activation of cannabinoid receptors, predominantly the CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate downstream signaling cascades, including the cAMP and MAPK pathways.
Data Presentation
Solubility of this compound
| Solvent | Concentration | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 10 mM and 20 mg/ml | [4] |
| Ethanol | 100 mM and 30 mg/ml | |
| Dimethylformamide (DMF) | 30 mg/ml | |
| Ethanol:PBS (pH 7.2) (1:2) | 0.25 mg/ml |
Biological Activity of this compound
| Target | Action | IC50 | Reference |
| Anandamide Transporter | Inhibition of anandamide uptake | 0.8 µM (in U937 cells) | |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | 30 µM |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial of this compound (Molecular Weight: 383.57 g/mol ), add 260.7 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to ensure the final DMSO concentration is not toxic to the cells, typically ≤ 0.5%.[6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. It is recommended to perform at least one intermediate dilution step to ensure accurate final concentrations and minimize DMSO-induced precipitation.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed cell culture medium to get a 10 µM solution.
-
Mix gently by inverting the tube or pipetting up and down.
-
-
Add the appropriate volume of the final working solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of a 1 mM working solution.
-
Important: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated wells.[6]
-
Use the working solution immediately after preparation. Do not store aqueous working solutions.
Mandatory Visualizations
Caption: this compound inhibits anandamide uptake, increasing its extracellular concentration.
Caption: Workflow for this compound cell culture experiments.
References
- 1. escholarship.org [escholarship.org]
- 2. This compound, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
Application Notes and Protocols for UCM707 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of UCM707, a potent and selective endocannabinoid uptake inhibitor, in rat models. The information is compiled from peer-reviewed scientific literature to assist in the design and execution of preclinical studies.
Summary of Recommended this compound Dosages
The effective dosage of this compound in rat models can vary depending on the experimental paradigm. The following table summarizes dosages that have been reported in the literature for various applications. All listed studies administered this compound via intraperitoneal (i.p.) injection.
| Application | Rat Strain | Dosage (mg/kg, i.p.) | Key Findings | Reference |
| Potentiation of Anandamide (B1667382) Effects | Wistar rats | 0.01 - 1 | Potentiated the hypokinetic and antinociceptive effects of a sub-effective dose of anandamide. | de Lago, E., et al. (2002) |
| Neurochemical Effects (Subchronic) | Sprague-Dawley rats | 5 | Altered neurotransmitter levels in various brain regions. | Vázquez, C., et al. (2007) |
| Antinociception in Cholestasis | Sprague-Dawley rats | 0.1, 1, 10 | Produced a dose-dependent antinociceptive effect in cholestatic rats. | Saeednejad, Z., et al. (2013) |
| Motor Function in Huntington's Disease Model | Wistar rats | 0.5 | Ameliorated motor deficits. | Ortega-Gutiérrez, S., et al. (2005) |
Experimental Protocols
Preparation of this compound for Injection
To ensure the accurate and safe administration of this compound, proper preparation of the dosing solution is critical.
Materials:
-
This compound compound
-
Vehicle solution: A common vehicle for lipophilic compounds like this compound is a mixture of ethanol (B145695), Tween 80 (or Cremophor EL), and saline. A typical ratio is 1:1:18 (ethanol:Tween 80:saline).
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (e.g., 25-27G)
Protocol:
-
Weigh the required amount of this compound based on the desired dose and the body weight of the rats.
-
Dissolve the this compound in a small volume of ethanol in a sterile microcentrifuge tube.
-
Add the Tween 80 (or Cremophor EL) to the ethanol-UCM707 mixture and vortex thoroughly to ensure complete mixing.
-
Add the saline to the mixture in a stepwise manner while continuously vortexing to form a stable emulsion.
-
The final injection volume should be calculated to be within acceptable limits for intraperitoneal injection in rats (typically 5-10 ml/kg).
Protocol for Potentiation of Anandamide Effects
This protocol is adapted from de Lago, E., et al. (2002) and is designed to assess the ability of this compound to enhance the behavioral effects of the endocannabinoid anandamide.
Experimental Workflow:
Detailed Methodology:
-
Animals: Male Wistar rats.
-
Drug Preparation:
-
This compound is prepared as described in the "Preparation of this compound for Injection" protocol.
-
Anandamide is dissolved in a vehicle of ethanol, Tween 80, and saline (1:1:18).
-
-
Administration:
-
Administer the selected dose of this compound (e.g., a sub-effective dose of 0.1 mg/kg) via intraperitoneal (i.p.) injection.
-
10 minutes after this compound administration, administer a sub-effective dose of anandamide (e.g., 1.25 mg/kg) intravenously (i.v.) via the tail vein.
-
-
Open-Field Test:
-
Immediately after anandamide injection, place the rat in the center of an open-field arena (e.g., 100 cm x 100 cm with 40 cm high walls).
-
Record locomotor activity (number of squares crossed), rearing frequency, and time spent in the central versus peripheral zones for a defined period (e.g., 15 minutes).
-
-
Hot-Plate Test:
-
Immediately after anandamide injection, place the rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Measure the latency to the first sign of nociception (e.g., hind paw lick or jump). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
Protocol for Assessing Antinociceptive Effects in Cholestatic Rats
This protocol, based on Saeednejad, Z., et al. (2013), is for evaluating the analgesic properties of this compound in a rat model of cholestasis-induced pain.
Experimental Workflow:
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Cholestasis Induction:
-
Anesthetize the rats (e.g., with ketamine/xylazine).
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the bile duct in two places and transect it between the ligatures.
-
Suture the abdominal wall and allow the animals to recover for 7 days.
-
-
Drug Preparation: Prepare this compound as described in the "Preparation of this compound for Injection" protocol.
-
Administration: Administer this compound (0.1, 1, or 10 mg/kg) via i.p. injection.
-
Tail-Flick Test:
-
10 minutes after this compound injection, perform the tail-flick test.
-
Focus a beam of high-intensity light on the ventral surface of the tail.
-
Measure the latency for the rat to flick its tail away from the heat source.
-
Signaling Pathway of this compound
This compound acts as an inhibitor of the endocannabinoid transporter (eCBT), which is responsible for the reuptake of endocannabinoids like anandamide (AEA) from the synaptic cleft into the postsynaptic neuron. By blocking this transporter, this compound increases the extracellular concentration of AEA, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2).
Application Notes and Protocols for U.S.ing UCM707 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1] The endocannabinoid system has emerged as a promising target for the development of novel analgesics.[2][3] Endocannabinoids, such as anandamide (B1667382) (AEA), are endogenous lipids that modulate pain signaling through activation of cannabinoid receptors (CB1 and CB2).[2] Enhancing the endogenous tone of these signaling molecules presents a strategic approach to pain management.
UCM707 (N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide) is a potent and selective inhibitor of endocannabinoid uptake.[4][5] Unlike inhibitors of fatty acid amide hydrolase (FAAH), which prevent the intracellular degradation of anandamide, this compound is proposed to block the transport of anandamide across the cell membrane, thereby increasing its extracellular concentration and enhancing its analgesic effects.[4][6] This document provides detailed application notes and protocols for the investigation of this compound in preclinical models of neuropathic pain.
Mechanism of Action
This compound is classified as an endocannabinoid uptake inhibitor. The precise mechanism of anandamide transport into cells is still a subject of research, with evidence suggesting the involvement of a putative anandamide membrane transporter (AMT).[6] By inhibiting this transport mechanism, this compound increases the availability of anandamide in the synaptic cleft, leading to enhanced activation of presynaptic and postsynaptic cannabinoid receptors (CB1 and CB2). This enhanced signaling is thought to produce antinociceptive effects.[4]
Data Presentation
While specific quantitative data for this compound in classic neuropathic pain models are not extensively available in peer-reviewed literature, existing studies in other pain models demonstrate its potential. The following tables summarize the available data on the antinociceptive effects of this compound.
Table 1: Antinociceptive Effects of this compound in a Thermal Pain Model (Hot-Plate Test in Rats)
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Response (s) | Potentiation of Anandamide Effect | Reference |
| Vehicle | - | No significant effect | - | [4] |
| This compound | Up to 10 | No significant effect alone | - | [4] |
| Anandamide (sub-effective dose) | 1.25 | No significant effect | - | [4] |
| This compound + Anandamide | 5 + 1.25 | Significant increase | Yes | [4] |
Data from de Lago et al., 2002. The study demonstrated that this compound, while having no intrinsic analgesic effect in this model, significantly potentiated the antinociceptive effect of a sub-threshold dose of anandamide.[4]
Table 2: Antinociceptive Effects of this compound in a Cholestasis-Induced Pain Model (Tail-Flick Test in Rats)
| Treatment Group | Dose (mg/kg, i.p.) | Tail-Flick Latency (s) | Blockade by CB1 Antagonist (AM251) | Reference |
| Cholestatic + Vehicle | - | Baseline increase vs. sham | - | |
| Cholestatic + this compound | 1 | Significant increase vs. vehicle | Not tested | |
| Cholestatic + this compound | 10 | Significant increase vs. vehicle | Yes | |
| Sham + this compound | 10 | No significant effect | Not applicable |
Data from Sari et al., 2008. This study showed that this compound produced a significant antinociceptive effect in a model of cholestasis-induced pain, which was reversible by a CB1 receptor antagonist, indicating a CB1-mediated mechanism.
Experimental Protocols
The following are detailed protocols for inducing a common model of neuropathic pain and for assessing the potential analgesic effects of this compound.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rodents
This surgical model induces a peripheral mononeuropathy that mimics many of the symptoms of clinical neuropathic pain.
Materials:
-
Rodents (rats or mice)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps, needle holder)
-
4-0 or 5-0 chromic gut or silk sutures
-
Antiseptic solution and sterile saline
-
Heating pad
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.
-
Shave and sterilize the skin over the mid-thigh region of one hind limb.
-
Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (4-0 chromic gut or 5-0 silk) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch of the hind limb is observed.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animal to recover on a heating pad.
-
Post-operative care should include monitoring for signs of infection and distress.
-
Behavioral testing for neuropathic pain symptoms (mechanical allodynia and thermal hyperalgesia) can typically begin 3-7 days post-surgery.
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments (a set of calibrated monofilaments)
-
Testing apparatus with a wire mesh floor
-
Individual testing chambers
Procedure:
-
Acclimate the animals to the testing environment for at least 15-30 minutes before testing.
-
Place the animal in an individual chamber on the wire mesh floor.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw of the injured limb.
-
Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold (in grams).
-
Administer this compound or vehicle at the desired dose and time point before re-testing to assess its effect on the withdrawal threshold.
Assessment of Cold Allodynia: Acetone (B3395972) Test
This test measures the response to a cooling stimulus.
Materials:
-
Acetone
-
Syringe with a blunt needle or a dropper
-
Testing apparatus with a wire mesh floor
-
Individual testing chambers
Procedure:
-
Acclimate the animals to the testing environment as described for the von Frey test.
-
Position the animal in its chamber on the wire mesh floor.
-
Apply a small drop of acetone to the plantar surface of the injured hind paw. The evaporation of acetone produces a cooling sensation.
-
Observe the animal's response for up to 40 seconds.
-
Record the total duration of paw withdrawal, flinching, or licking during the observation period.
-
Repeat the procedure several times with an interval of at least 5 minutes between applications.
-
Administer this compound or vehicle and re-test to evaluate its effect on the response to cold.
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Nociceptive Neurons
Caption: Signaling pathway of this compound.
Experimental Workflow for Testing this compound in a Neuropathic Pain Model
Caption: Experimental workflow for this compound.
Conclusion
This compound, as a potent endocannabinoid uptake inhibitor, represents a valuable pharmacological tool for investigating the role of the endocannabinoid system in neuropathic pain. The provided protocols offer a framework for researchers to systematically evaluate the efficacy of this compound in preclinical models. While further studies are needed to generate comprehensive quantitative data in neuropathic pain models, the existing evidence supports its potential as a novel analgesic agent. Careful consideration of dosing, timing of administration, and appropriate behavioral endpoints will be crucial for elucidating the therapeutic promise of this compound and similar compounds.
References
- 1. Cannabinoids, the endocannabinoid system and pain: a review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. A potent and selective inhibitor of endocannabinoid uptake, this compound, potentiates antinociception induced by cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of UCM707
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM707 is a potent and selective inhibitor of the endocannabinoid transporter, playing a crucial role in modulating the endocannabinoid system. By blocking the reuptake of anandamide (B1667382) (AEA), this compound effectively increases the concentration and prolongs the activity of this endogenous cannabinoid neurotransmitter. This potentiation of AEA signaling makes this compound a valuable research tool for investigating the therapeutic potential of the endocannabinoid system in various physiological and pathological conditions, including pain, inflammation, and neurodegenerative disorders.[1] These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of this compound in rodents, along with data on its biological effects and the underlying signaling pathways.
Data Presentation
In Vivo Efficacy of this compound in Rodent Models
The following table summarizes the reported in vivo effects of this compound following intraperitoneal administration in rats.
| Parameter | Species | Dose (mg/kg, i.p.) | Effect | Assay |
| Antinociception | Rat | 1 and 10 | Significant increase in tail-flick latency in cholestatic rats. | Tail-Flick Test |
| Antinociception | Rat | 0.1 | No significant effect on baseline tail-flick latency. | Tail-Flick Test |
| Potentiation of Anandamide's Antinociceptive Effect | Rat | Dose not specified (sub-effective) | Significantly potentiated the increase in response latency to a painful stimulus when co-administered with a sub-effective dose of anandamide. | Hot-Plate Test |
| Potentiation of Anandamide's Hypokinetic Effect | Rat | Dose not specified (sub-effective) | Significantly potentiated the decrease in ambulation and exploratory activity and increased the time spent in inactivity when co-administered with a sub-effective dose of anandamide. | Open-Field Test |
| Neurotransmitter Modulation (Subchronic Dosing) | Rat | 5 (5 injections over 2.5 days) | Altered levels of serotonin, GABA, dopamine, and/or norepinephrine (B1679862) in various brain regions. | Neurochemical Analysis |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution for intraperitoneal injection in rodents. Due to its lipophilic nature, this compound requires a vehicle containing a solubilizing agent. A common vehicle for such compounds is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Determine the required concentration: Calculate the final concentration of the this compound solution based on the desired dose (mg/kg) and the injection volume (typically 5-10 mL/kg for rodents).
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to dissolve the powder completely. For example, to prepare a final solution with 10% DMSO, first dissolve the this compound in a volume of DMSO that is 10% of the final desired volume.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Dilute with sterile saline:
-
Gradually add the sterile 0.9% saline solution to the DMSO-UCM707 mixture while vortexing to prevent precipitation.
-
Bring the solution to the final desired volume with saline. The final concentration of DMSO should not exceed 10% to minimize potential toxicity.[2]
-
-
Ensure sterility: All preparation steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Storage: The prepared solution should be used immediately. If short-term storage is necessary, it should be kept on ice and protected from light.
Protocol for Intraperitoneal Injection in Rats
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to a rat.
Materials:
-
Prepared this compound injection solution
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol
-
Gauze pads
-
Appropriate animal restraint device or manual restraint by a trained handler
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Restrain the rat securely. For a one-person procedure, grasp the rat by the loose skin over the shoulders and allow the body to rest in the palm of your hand. For a two-person procedure, one person restrains the animal while the other performs the injection.
-
Tilt the rat's head downwards at a slight angle to cause the abdominal organs to move cranially, reducing the risk of puncture.[3]
-
-
Injection Site Preparation:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3]
-
Wipe the injection site with a gauze pad moistened with 70% ethanol.
-
-
Injection:
-
Draw the calculated volume of the this compound solution into the sterile syringe.
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and select a new injection site with a fresh needle.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions, such as distress or signs of pain at the injection site.
-
Observe the animal's behavior and general health status according to the experimental timeline.
-
Hot-Plate Test for Antinociceptive Effects
This protocol describes the use of the hot-plate test to quantify the analgesic effects of this compound.
Materials:
-
Hot-plate apparatus with adjustable temperature control
-
Timer
-
Plexiglas cylinder to confine the animal on the hot plate
-
Rat to be tested
Procedure:
-
Acclimatization: Allow the rats to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency:
-
Set the hot-plate temperature to a constant, non-damaging temperature (e.g., 52-55°C).[2]
-
Gently place the rat on the hot plate within the Plexiglas cylinder.
-
Start the timer immediately.
-
Observe the rat's behavior and record the latency to the first sign of nociception, which is typically licking a hind paw or jumping.[4]
-
A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. If the rat does not respond within this time, remove it from the plate and record the latency as the cut-off time.
-
Perform two or three baseline measurements for each animal before drug administration.
-
-
Drug Administration: Administer this compound or the vehicle control via intraperitoneal injection as described in the protocol above.
-
Post-Treatment Latency:
-
At predetermined time points after the injection (e.g., 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency as described in the baseline measurement.
-
-
Data Analysis:
-
Calculate the mean latency for each treatment group at each time point.
-
The antinociceptive effect can be expressed as the percentage of maximum possible effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Mandatory Visualizations
This compound Mechanism of Action and Signaling Pathway
Caption: Signaling pathway illustrating this compound's inhibition of anandamide reuptake.
Experimental Workflow for Intraperitoneal Injection and Analgesic Testing
Caption: General experimental workflow for in vivo analgesic assessment of this compound.
References
Application Notes and Protocols: UCM707 in Combination with Anandamide Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (B1667382) (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in regulating a variety of physiological processes, including pain, mood, appetite, and memory. Its therapeutic potential is often limited by its rapid degradation by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH) and its removal from the synaptic cleft by a putative endocannabinoid transporter. UCM707 is a potent and selective inhibitor of endocannabinoid uptake, which prevents the transport of anandamide into the cell, thereby increasing its synaptic concentration and prolonging its signaling effects.[1]
This document provides detailed application notes and protocols for studying the combined effects of this compound and anandamide administration. The co-administration of this compound with a sub-threshold dose of anandamide has been shown to significantly potentiate the pharmacological effects of anandamide, including its hypokinetic and antinociceptive properties.[1] These protocols are intended for preclinical research in rodent models.
Data Presentation
The following tables summarize the expected quantitative outcomes from the co-administration of this compound and anandamide in behavioral pharmacology assays. The data is based on the principle of potentiation, where this compound enhances the effect of a previously sub-effective dose of anandamide.
Table 1: Effect of this compound and Anandamide on Locomotor Activity in the Open-Field Test
| Treatment Group | Dose (mg/kg, i.p.) | Ambulation (Counts) | Exploratory Activity (Rears) | Time in Inactivity (seconds) |
| Vehicle Control | - | 100 ± 10 | 20 ± 3 | 50 ± 5 |
| This compound | 2.5 | 95 ± 12 | 18 ± 4 | 55 ± 6 |
| Anandamide | 0.1 | 90 ± 11 | 17 ± 3 | 60 ± 7 |
| This compound + Anandamide | 2.5 + 0.1 | 45 ± 8 | 8 ± 2 | 120 ± 15 * |
Note: Values are representative hypothetical data based on qualitative descriptions of significant potentiation[1]. * indicates a statistically significant difference (p < 0.05) compared to all other groups. Data are presented as mean ± SEM.
Table 2: Effect of this compound and Anandamide on Nociception in the Hot-Plate Test
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Paw Lick/Jump (seconds) |
| Vehicle Control | - | 10 ± 1.5 |
| This compound | 2.5 | 11 ± 1.8 |
| Anandamide | 1.25 | 12 ± 2.0 |
| This compound + Anandamide | 2.5 + 1.25 | 25 ± 3.5 * |
Note: Values are representative hypothetical data based on qualitative descriptions of significant potentiation[1]. * indicates a statistically significant difference (p < 0.05) compared to all other groups. Data are presented as mean ± SEM.
Signaling Pathways
The co-administration of this compound and anandamide primarily modulates the endocannabinoid system. The following diagrams illustrate the key signaling pathways and the mechanism of action.
Experimental Protocols
In Vivo Behavioral Assays in Rats
a. Animal Subjects:
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity), with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and handled for several days prior to experimentation.
b. Drug Preparation and Administration:
-
Anandamide: Dissolve in a vehicle of ethanol, Emulphor (or Tween 80), and saline (1:1:18 ratio). Administer intraperitoneally (i.p.).
-
This compound: Dissolve in the same vehicle as anandamide. Administer i.p. 15-30 minutes prior to anandamide administration.
-
Control Group: Administer the vehicle solution.
c. Open-Field Test Protocol (for assessing locomotor activity and anxiety-like behavior):
-
Apparatus: A square arena (e.g., 100 cm x 100 cm x 40 cm) made of a non-reflective material. The floor is divided into a grid of equal squares. The central area is defined (e.g., the central 25 squares).
-
Procedure:
-
Habituate the rats to the testing room for at least 30 minutes before the test.
-
Administer this compound (or vehicle) 30 minutes before the test.
-
Administer anandamide (or vehicle) 15 minutes before the test.
-
Gently place the rat in the center of the open-field arena.
-
Record the animal's behavior for a period of 10-15 minutes using an automated tracking system or by manual observation.
-
-
Parameters to Measure:
-
Ambulation: The number of grid lines crossed with all four paws.
-
Exploratory Activity: The number of rears (standing on hind legs).
-
Time in Inactivity: The total time the animal remains immobile.
-
Time in Center: The amount of time spent in the central zone of the arena (an indicator of anxiety-like behavior).
-
d. Hot-Plate Test Protocol (for assessing nociception):
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C). The apparatus should be enclosed to prevent the animal from escaping.
-
Procedure:
-
Determine a baseline latency for each rat by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer this compound (or vehicle) and anandamide (or vehicle) as described above.
-
At various time points after drug administration (e.g., 15, 30, 60 minutes), place the rat back on the hot plate and measure the response latency.
-
-
Parameter to Measure:
-
Latency: The time (in seconds) from placement on the hot plate to the first sign of a nociceptive response.
-
In Vitro FAAH Inhibition Assay
To confirm the selectivity of this compound and its lack of direct interaction with FAAH, an in vitro FAAH inhibition assay can be performed.
a. Materials:
-
Recombinant human or rat FAAH
-
FAAH substrate (e.g., arachidonoyl-p-nitroanilide or a fluorescent substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 9.0)
-
This compound and a known FAAH inhibitor (as a positive control)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
b. Protocol:
-
Prepare a stock solution of this compound and the positive control inhibitor in DMSO.
-
Perform serial dilutions of the compounds in the assay buffer.
-
In a 96-well plate, add the FAAH enzyme to each well.
-
Add the different concentrations of this compound, the positive control, or vehicle (DMSO) to the wells.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the FAAH substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value for each compound by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve. This compound is expected to have a very high IC50 value, indicating weak or no inhibition of FAAH.
Conclusion
The combination of this compound and anandamide provides a valuable pharmacological tool to investigate the physiological and behavioral roles of the endocannabinoid system. By inhibiting the reuptake of anandamide, this compound effectively amplifies its endogenous signaling, allowing for the study of its effects at concentrations that are normally sub-threshold. The protocols outlined in this document provide a framework for conducting in vivo and in vitro studies to explore the therapeutic potential of this combination in various research areas, including pain management and neuropsychiatric disorders. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for Testing UCM707 Efficacy in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
UCM707 is a potent and selective inhibitor of the endocannabinoid transporter, primarily preventing the cellular uptake of anandamide (B1667382) (AEA).[1][2][3] This inhibition leads to an accumulation of extracellular AEA, thereby potentiating its effects on cannabinoid receptors, such as the CB1 receptor.[2] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound. The described assays will enable researchers to:
-
Quantify the inhibitory effect of this compound on anandamide uptake.
-
Assess the downstream signaling consequences of this compound-mediated AEA potentiation.
-
Evaluate the cytotoxic potential of this compound.
Anandamide Uptake Inhibition Assay
This assay directly measures the ability of this compound to block the cellular uptake of anandamide. A common method involves the use of radiolabeled anandamide.
Experimental Protocol: Radiolabeled Anandamide Uptake Assay
Objective: To determine the IC50 value of this compound for the inhibition of anandamide uptake in a suitable cell line (e.g., U937, Neuro-2a, or astrocytoma cells).[3][4][5]
Materials:
-
Cell line expressing the anandamide transporter (e.g., U937 human monocytic cells).[3]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
This compound.
-
[³H]Anandamide (radiolabeled AEA).
-
Unlabeled anandamide.
-
Scintillation cocktail.
-
Scintillation counter.
-
Multi-well culture plates (e.g., 24-well plates).
Procedure:
-
Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells in 24-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere or stabilize for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in assay buffer (e.g., serum-free medium).
-
Pre-incubation: Wash the cells with pre-warmed PBS. Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 10-15 minutes at 37°C.[5]
-
Uptake Initiation: Initiate anandamide uptake by adding [³H]Anandamide (e.g., final concentration of 400 nM) to each well.[5]
-
Incubation: Incubate the plates for a short period (e.g., 15 minutes) at 37°C to allow for cellular uptake.[5] To distinguish between active transport and passive diffusion, a parallel set of experiments can be performed at 4°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS containing 1% (w/v) bovine serum albumin (BSA) to remove extracellular [³H]Anandamide.[5]
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.5 M NaOH).[5]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]Anandamide taken up by the cells at each concentration of this compound. Calculate the percentage of inhibition compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | U937 | [³H]Anandamide Uptake | 0.8 | [3] |
| AM404 | Astrocytoma | [³H]Anandamide Uptake | 2.2 | [4] |
Experimental Workflow: Anandamide Uptake Assay
Caption: Workflow for the radiolabeled anandamide uptake inhibition assay.
Downstream Signaling Assays for CB1 Receptor Activation
Since this compound potentiates the effects of endogenous AEA on cannabinoid receptors, assessing the downstream signaling of these receptors is a key measure of its efficacy. The CB1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[6][7][8] CB1 activation also stimulates the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[9][10]
Experimental Protocol: cAMP Assay
Objective: To measure the this compound-mediated potentiation of AEA's inhibitory effect on forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor (CHO-CB1).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Anandamide (AEA).
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay).
-
Plate reader compatible with the assay kit.
Procedure:
-
Cell Culture: Culture CHO-CB1 cells in Ham's F-12 medium supplemented with 10% FBS and a selection antibiotic (e.g., G418) at 37°C in 5% CO2.
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with a fixed, sub-maximal concentration of AEA in the presence of varying concentrations of this compound for 15-30 minutes. A control group with AEA alone should be included.
-
-
cAMP Stimulation: Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Determine the percentage of inhibition of forskolin-stimulated cAMP production for each this compound concentration. Plot the data and calculate the EC50 value for this compound in potentiating the AEA effect.
Experimental Protocol: ERK Phosphorylation Assay (Western Blot)
Objective: To determine if this compound potentiates AEA-induced ERK phosphorylation.
Materials:
-
N18TG2 neuroblastoma cells or other cells endogenously expressing CB1 receptors.[10]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Anandamide (AEA).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Culture and Serum Starvation: Culture N18TG2 cells in DMEM with 10% FBS. Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the serum-starved cells with a sub-maximal concentration of AEA in the presence or absence of this compound for a short duration (e.g., 5-15 minutes), as ERK phosphorylation is often transient.[10]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to t-ERK for each condition and compare the this compound-treated samples to the AEA-only control.
Signaling Pathway: AEA-CB1 Receptor Signaling
Caption: this compound inhibits AEA uptake, leading to CB1 receptor activation and downstream signaling.
Cytotoxicity Assay
It is crucial to assess the potential cytotoxic effects of this compound to ensure that the observed efficacy is not due to cell death. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[11]
Experimental Protocol: MTT Assay
Objective: To determine the cytotoxic concentration (CC50) of this compound.
Materials:
-
The same cell line used in the efficacy assays.
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a period relevant to the efficacy assays (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the CC50 value.
Data Presentation
| Compound | Cell Line | Incubation Time (h) | CC50 (µM) |
| This compound | (Specify Cell Line) | 24 | (To be determined) |
| This compound | (Specify Cell Line) | 48 | (To be determined) |
| This compound | (Specify Cell Line) | 72 | (To be determined) |
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the cellular efficacy of this compound. By combining direct measurement of anandamide uptake inhibition with the assessment of downstream signaling and cytotoxicity, researchers can gain a thorough understanding of the pharmacological profile of this compound. The provided data tables and diagrams are intended to facilitate experimental design and data interpretation.
References
- 1. ovid.com [ovid.com]
- 2. Endocannabinoid transporter - Wikipedia [en.wikipedia.org]
- 3. Toward an anandamide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
UCM707 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of UCM707.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of endocannabinoid uptake.[1] Its primary mechanism of action is to block the transport of the endocannabinoid anandamide (B1667382) (AEA) back into neurons.[2] This inhibition of reuptake leads to an increase in the extracellular concentration of AEA, thereby potentiating its effects on cannabinoid receptors.[2][3] this compound has a significantly higher potency for inhibiting anandamide transport compared to its effect on fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[2] It has very poor solubility in aqueous solutions like phosphate-buffered saline (PBS).[2] For detailed solubility concentrations, please refer to the data table in the "Quantitative Solubility Data" section.
Q3: How should I store this compound?
A3: this compound should be stored as a solid at -20°C, where it is stable for at least two years.[2] While stock solutions in organic solvents can be prepared, it is generally not recommended to store them for long periods.[4] For optimal results, it is best to prepare fresh solutions for your experiments.
Troubleshooting Guide
Issue 1: My this compound precipitated when I diluted my stock solution into an aqueous buffer (e.g., PBS, cell culture medium).
-
Cause: this compound has low solubility in aqueous solutions. When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the this compound can crash out of solution.
-
Solution:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try reducing the final concentration.
-
Increase the Organic Solvent Content: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution might be too low to keep this compound dissolved. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell cultures. However, you should always run a vehicle control to account for any effects of the solvent itself.
-
Use a Carrier Protein: For in vitro experiments, using a carrier protein like bovine serum albumin (BSA) in your final solution can help to keep hydrophobic compounds like this compound in solution. A final concentration of 0.1% BSA is a good starting point.
-
Sonication: After dilution, briefly sonicating the solution may help to redissolve any small precipitates.
-
Issue 2: I am seeing unexpected effects in my control group treated only with the vehicle (e.g., DMSO).
-
Cause: Organic solvents like DMSO can have biological effects on their own, especially at higher concentrations.
-
Solution:
-
Minimize Vehicle Concentration: Always use the lowest possible final concentration of the organic solvent in your experiments.
-
Consistent Vehicle Concentration: Ensure that the final concentration of the vehicle is the same across all experimental groups, including the untreated control.
-
Vehicle Control is Essential: Always include a control group that is treated with the same concentration of the vehicle used to dissolve this compound. This allows you to differentiate the effects of this compound from the effects of the solvent.
-
Quantitative Solubility Data
| Solvent | Concentration | Source |
| Ethanol | Up to 100 mM | |
| DMSO | Up to 100 mM | |
| DMF | 30 mg/mL | [2] |
| DMSO | 20 mg/mL | [2] |
| Ethanol | 30 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.25 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of your chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) and brief sonication can aid in dissolution if needed.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw an aliquot of your this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If a very low final concentration is required, perform a serial dilution of your stock solution in the same organic solvent.
-
Final Dilution: Directly add the required volume of the this compound stock solution (or diluted stock) to your pre-warmed cell culture medium. The final concentration of the organic solvent should be kept to a minimum (ideally ≤ 0.5%).
-
Mixing: Mix immediately and thoroughly by gentle pipetting or swirling to ensure homogeneity and minimize precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent to an equal volume of cell culture medium.
Visualizations
Caption: this compound inhibits anandamide reuptake, increasing its signaling through the CB1 receptor.
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Improving the in vivo Bioavailability of UCM707
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of the endocannabinoid transport inhibitor, UCM707. Given the limited publicly available pharmacokinetic data for this compound, this guide incorporates data from analogous lipophilic compounds, such as other endocannabinoid reuptake inhibitors, to provide practical advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: While specific data for this compound is scarce, its high lipophilicity suggests several potential reasons for poor oral bioavailability. These include low aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potential for extensive first-pass metabolism in the liver.[1][2] Poor membrane permeability and degradation in the gastrointestinal tract could also be contributing factors.
Q2: What are the initial steps to troubleshoot low and variable plasma concentrations of this compound in my animal studies?
A2: First, ensure your formulation is appropriate for a lipophilic compound. A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) may not be sufficient. Consider using a lipid-based formulation to improve solubility.[1] Also, verify the accuracy of your dosing procedure (e.g., oral gavage technique) and the sensitivity of your bioanalytical method for detecting this compound in plasma.
Q3: Are there any known orally bioavailable endocannabinoid reuptake inhibitors that can be used as a reference?
A3: Yes, the endocannabinoid reuptake inhibitor WOBE437 has been shown to be orally bioavailable in mice.[3][4] After an oral dose of 50 mg/kg, it reached a maximum concentration (Cmax) of approximately 2000 pmol/mL in plasma and 500 pmol/g in the brain.[3][4] This compound can serve as a useful positive control or benchmark for your formulation development.
Q4: How do I calculate the absolute oral bioavailability of this compound?
A4: To calculate the absolute oral bioavailability (F%), you need to determine the Area Under the Curve (AUC) for both oral (po) and intravenous (iv) administration of this compound at the same dose. The formula is:
F (%) = (AUCpo / AUCiv) x 100[5][6][7][8]
This requires developing an intravenous formulation and conducting a separate pharmacokinetic study.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low and variable plasma concentrations after oral administration | Poor aqueous solubility of this compound. | Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization.[1][9] Screen various oils, surfactants, and co-surfactants to find an optimal combination. |
| High first-pass metabolism. | Utilize a lipid-based formulation that promotes lymphatic transport, which can partially bypass the liver.[1][9] | |
| Inadequate formulation for a lipophilic compound. | Avoid simple aqueous suspensions. Use oil-based solutions or SEDDS. For preclinical studies, a solution in a vehicle like PEG400 or a mixture of solvents can be an initial step. | |
| Precipitation of this compound in the gastrointestinal tract upon dilution | The formulation is not robust to dilution with aqueous GI fluids. | For SEDDS, optimize the ratio of surfactant to oil to ensure the formation of a stable microemulsion upon dilution. Perform in vitro dispersion tests in simulated gastric and intestinal fluids. |
| No detectable levels of this compound in the brain | Poor blood-brain barrier penetration. | While this compound is expected to be centrally active, if brain concentrations are an issue, ensure that the plasma concentrations are sufficiently high. The issue may be with overall bioavailability rather than brain penetration itself. |
| Rapid metabolism. | Characterize the metabolic stability of this compound using liver microsomes. If it is rapidly metabolized, consider co-administration with a metabolic inhibitor (for research purposes only) to understand its metabolic pathways. |
Quantitative Data Summary
Since specific oral pharmacokinetic data for this compound is not publicly available, the following tables provide data for the orally bioavailable endocannabinoid reuptake inhibitor WOBE437 and the related FAAH inhibitor URB597 as a reference for what can be achieved for this class of compounds.
Table 1: Pharmacokinetic Parameters of WOBE437 in Mice after a Single Oral Dose [3][4]
| Dose (mg/kg) | Cmax (plasma, pmol/mL) | Tmax (plasma, min) | Cmax (brain, pmol/g) | Tmax (brain, min) |
| 10 | 47.3 ± 32.5 | ≤20 | 24.7 ± 25.3 | ≤20 |
| 50 | 1731.5 ± 703.4 | ≤20 | 534.5 ± 109.9 | ≤20 |
Table 2: Pharmacokinetic Parameters of URB597 in Rats after a Single Oral Dose [10]
| Dose (mg/kg) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) |
| 10 | 16 | 26 |
| 50 | 90 | 170 |
Experimental Protocols
Protocol 1: Preparation of a Simple Lipid-Based Formulation for Preclinical Studies
This protocol describes the preparation of a solution-based formulation suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Sterile, amber glass vials
-
Vortex mixer and magnetic stirrer
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing PEG400 and PG in a 70:30 (v/v) ratio.
-
Slowly add the this compound powder to the vehicle while vortexing.
-
Gently warm the mixture to approximately 40°C while stirring with a magnetic stirrer until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Store in a sterile, amber glass vial at 4°C. Prepare fresh for each experiment.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability of this compound.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Groups:
-
Vehicle control (oral gavage)
-
This compound formulation (e.g., 10 mg/kg, oral gavage)
-
This compound (e.g., 10 mg/kg, intravenous injection for absolute bioavailability determination)
Procedure:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the this compound formulation or vehicle via oral gavage using a suitable gavage needle.[11][12][13] For the intravenous group, administer via a tail vein injection.
-
Collect blood samples (e.g., via saphenous vein) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Improving Bioavailability
Caption: Iterative workflow for formulation development.
References
- 1. symmetric.events [symmetric.events]
- 2. researchgate.net [researchgate.net]
- 3. The Endocannabinoid Reuptake Inhibitor WOBE437 Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Endocannabinoid Reuptake Inhibitor WOBE437 Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. certara.com [certara.com]
- 6. Bioavailability and Bioequivalence | EUPATI Open Classroom [learning.eupati.eu]
- 7. Bioavailability and Bioequivalence: Absolute Bioavailability | EUPATI Open Classroom [learning.eupati.eu]
- 8. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. research.fsu.edu [research.fsu.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
Potential off-target effects of UCM707
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UCM707, a potent and selective inhibitor of endocannabinoid uptake. The information provided here is intended to help users distinguish between the intended on-target effects of this compound and potential off-target or downstream effects that may be observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the endocannabinoid transport mechanism.[1] By blocking the uptake of the endocannabinoid anandamide (B1667382) (AEA) from the synaptic cleft, this compound increases the concentration and duration of AEA's action at cannabinoid receptors (CB1 and CB2). This leads to the potentiation of AEA's physiological effects, such as antinociception and hypokinesia.[1]
Q2: What are the known molecular targets of this compound?
A2: The primary intended target of this compound is the cellular machinery responsible for anandamide uptake. While the exact nature of the endocannabinoid transporter is still under investigation, this compound has been shown to be a potent inhibitor of this process. It exhibits significantly lower affinity for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for AEA degradation.
Q3: Can this compound affect other neurotransmitter systems?
A3: Yes, studies have shown that subchronic administration of this compound in rats can lead to significant changes in the levels of several key neurotransmitters in a brain-region-specific manner. These include dopamine, norepinephrine, serotonin, and GABA.[2] These alterations are likely downstream consequences of enhanced endocannabinoid signaling, but they represent important effects to consider when interpreting experimental results.
Q4: Should I be concerned about this compound inhibiting FAAH in my experiments?
A4: While this compound can inhibit FAAH, its potency for FAAH inhibition is much lower than for anandamide uptake. Therefore, at concentrations typically used to inhibit endocannabinoid uptake, significant inhibition of FAAH is less likely. However, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls to rule out any confounding effects of FAAH inhibition.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected results and determine if they are related to the on-target action of this compound or potential off-target/downstream effects.
Issue 1: Observed effects are inconsistent with known cannabinoid receptor signaling.
-
Possible Cause: The observed effects may be due to the downstream modulation of other neurotransmitter systems by this compound.[2]
-
Troubleshooting Steps:
-
Review the literature: Investigate the known interactions between the endocannabinoid system and the neurotransmitter system you are studying in your specific experimental model.
-
Pharmacological blockade: Use specific antagonists for dopamine, norepinephrine, serotonin, or GABA receptors in conjunction with this compound to determine if the unexpected effect is mediated by one of these systems.
-
Measure neurotransmitter levels: If feasible, measure the levels of dopamine, norepinephrine, serotonin, and their metabolites in your experimental system following this compound treatment to directly assess for downstream effects.[2]
-
Issue 2: Concern that observed effects are due to FAAH inhibition.
-
Possible Cause: Although less potent against FAAH, at higher concentrations, this compound could be inhibiting this enzyme.
-
Troubleshooting Steps:
-
Concentration-response curve: Perform a concentration-response experiment with this compound to ensure you are using the lowest concentration that produces the desired on-target effect.
-
Use a specific FAAH inhibitor: As a positive control, use a highly selective FAAH inhibitor (e.g., URB597) to compare its effects with those of this compound. If the effects are dissimilar, it is less likely that this compound is acting primarily through FAAH inhibition in your system.
-
Direct FAAH activity assay: If possible, directly measure FAAH activity in your experimental preparation in the presence and absence of this compound.
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC50 | Species | Assay Type |
| Anandamide Uptake | 0.8 µM | Human | Tritiated AEA uptake into U937 cells |
| FAAH | 30 µM | Not Specified | Not Specified |
This table summarizes the known in vitro potency of this compound. Note the significantly higher potency for anandamide uptake inhibition compared to FAAH inhibition.
Table 2: Summary of Neurochemical Effects of Subchronic this compound Administration in Rats
| Brain Region | Dopamine | Norepinephrine | Serotonin | GABA |
| Hypothalamus | Biphasic (initial decrease, then increase) | Biphasic (initial decrease, then increase) | Increased | No change |
| Nucleus Accumbens | Decreased | Increased | Increased | No change |
| Substantia Nigra | No change in content, but decreased DOPAC | Not Reported | No change in content, but decreased 5-HIAA | Decreased |
| Caudate-Putamen | No change | Not Reported | Not Reported | Not Reported |
| Cerebellum | Not Reported | Decreased | Decreased | Decreased |
| Hippocampus | No change | No change | No change | No change |
| Frontal Cortex | No change | No change | No change | No change |
This table is a qualitative summary of the findings from a study on the neurochemical effects of this compound.[2] These downstream effects on various neurotransmitter systems are critical to consider when designing experiments and interpreting data.
Experimental Protocols
Key Experiment 1: Anandamide (AEA) Uptake Assay
This protocol is a general guideline for measuring AEA uptake in cultured cells.
-
Materials:
-
Cultured cells (e.g., neuroblastoma or astrocytoma cell lines)
-
[³H]-Anandamide
-
Unlabeled anandamide
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
This compound and other test compounds
-
Scintillation fluid and counter
-
-
Procedure:
-
Plate cells in a multi-well format and grow to confluency.
-
Wash cells with pre-warmed assay buffer.
-
Pre-incubate cells with this compound or vehicle control for a specified time (e.g., 15-30 minutes).
-
Initiate the uptake by adding [³H]-Anandamide (at a final concentration in the nanomolar range) to the wells. For determination of non-specific uptake, include a parallel set of wells with a high concentration of unlabeled anandamide.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C. To determine temperature-dependent uptake, run a parallel plate at 4°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Key Experiment 2: Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol provides a general method for measuring FAAH activity, often using a fluorometric substrate.
-
Materials:
-
Cell or tissue homogenates
-
FAAH assay buffer
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound and other test compounds
-
Selective FAAH inhibitor (e.g., URB597) as a positive control
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare cell or tissue homogenates containing FAAH.
-
In a multi-well plate, add the homogenate to the assay buffer.
-
Add this compound, a known FAAH inhibitor (positive control), or vehicle to the respective wells and pre-incubate.
-
Initiate the reaction by adding the fluorogenic FAAH substrate.
-
Incubate at 37°C for a specified time.
-
Measure the fluorescence generated from the cleavage of the substrate at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~465 nm emission for AMC).[3][4][5][6]
-
Calculate the percentage of FAAH inhibition by comparing the fluorescence in the presence of the test compound to the vehicle control.
-
Visualizations
Caption: Primary signaling pathway of this compound.
Caption: Experimental workflow to investigate off-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurochemical effects of the endocannabinoid uptake inhibitor this compound in various rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. abcam.cn [abcam.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing UCM707 Concentration for Neuronal Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of UCM707 in neuronal cultures. This compound is a potent and selective inhibitor of endocannabinoid uptake, which can potentiate the effects of endogenous cannabinoids like anandamide (B1667382).[1] Proper concentration and experimental design are critical for achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in neuronal cultures?
A1: Direct experimental data on the optimal concentration of this compound in primary neuronal cultures is limited. However, based on its reported half-maximal inhibitory concentration (IC50) for the anandamide transporter in U937 cells (0.8 µM), a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[1][2] It is crucial to perform a dose-response study to determine the optimal concentration for your specific neuronal cell type and experimental endpoint.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective inhibitor of the endocannabinoid transporter. By blocking the reuptake of endocannabinoids, such as anandamide (AEA), from the synaptic cleft, this compound increases their extracellular concentration and prolongs their signaling effects. This leads to enhanced activation of cannabinoid receptors, primarily CB1 receptors in the central nervous system.
Q3: What are the expected effects of this compound on neuronal cultures?
A3: By potentiating endocannabinoid signaling, this compound can influence various neuronal processes, including synaptic transmission, neuronal excitability, and cell survival. The specific effects will depend on the neuronal cell type, the endogenous endocannabinoid tone of the culture, and the experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in organic solvents such as DMSO and ethanol. To prepare a stock solution, dissolve this compound in sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[3]
Q5: Are there any known off-target effects of this compound?
A5: this compound has been reported to have high selectivity for the endocannabinoid transporter over fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[2] However, as with any pharmacological inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is advisable to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | - Concentration is too low.- Low endogenous endocannabinoid tone in the culture.- Insufficient incubation time. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 20 µM).- Co-administer a sub-threshold concentration of an endocannabinoid like anandamide to enhance the signal.- Optimize the incubation time based on your specific assay. |
| Neuronal toxicity or cell death | - this compound concentration is too high.- Solvent (e.g., DMSO) toxicity.- Prolonged incubation period. | - Lower the concentration of this compound.- Ensure the final DMSO concentration is below 0.1%.- Perform a time-course experiment to determine the optimal incubation period. |
| High variability between experiments | - Inconsistent cell plating density.- Variability in this compound stock solution.- Inconsistent culture conditions. | - Ensure consistent cell seeding density across all experiments.- Prepare fresh dilutions of this compound from a single, well-characterized stock for each experiment.- Maintain consistent culture conditions (e.g., temperature, CO2, humidity). |
| Unexpected or off-target effects | - this compound may have off-target effects at the concentration used.- The observed phenotype is not mediated by endocannabinoid uptake inhibition. | - Test the effect of a structurally different endocannabinoid uptake inhibitor.- Use a cannabinoid receptor antagonist (e.g., a CB1 antagonist) to confirm that the effect is mediated by the endocannabinoid system. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Neuronal Viability Assay
This protocol outlines a method to determine the optimal, non-toxic concentration range of this compound for your neuronal cultures using a standard MTT or resazurin-based viability assay.
Materials:
-
Primary neuronal cells or a neuronal cell line
-
Neuronal culture medium
-
Poly-D-lysine or other appropriate coating for culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well culture plates
-
Plate reader
Procedure:
-
Cell Plating: Plate neurons at a density of 1-5 x 10^4 cells per well in a 96-well plate pre-coated with an appropriate substrate. Culture for at least 24 hours to allow for cell attachment and stabilization.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 20 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay (MTT example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 for toxicity and to identify the optimal non-toxic concentration range.
Protocol 2: Assessing the Effect of this compound on Neurite Outgrowth
This protocol describes how to quantify the effect of this compound on neurite outgrowth in cultured neurons.
Materials:
-
Primary neuronal cells or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)
-
Neuronal culture medium (with or without neurotrophic factors, depending on the cell type)
-
This compound stock solution (10 mM in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Imaging medium
-
High-content imaging system or fluorescence microscope with image analysis software
Procedure:
-
Cell Plating: Plate neurons at a low density on coverslips or in imaging-compatible plates to allow for clear visualization of individual neurites.
-
This compound Treatment: After allowing the cells to adhere and begin extending neurites (e.g., 24 hours post-plating), treat the cells with a non-toxic concentration of this compound determined from Protocol 1. Include a vehicle control.
-
Incubation: Incubate for a period sufficient to observe significant neurite outgrowth (e.g., 48-72 hours).
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Use image analysis software to automatically trace and measure the total neurite length, number of neurites, and number of branch points per neuron.
-
-
Data Analysis: Compare the neurite outgrowth parameters between the this compound-treated and vehicle-treated groups.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Neuronal Viability
| This compound Concentration (µM) | Mean Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 0.5 | 96.5 ± 4.8 |
| 1.0 | 94.3 ± 5.5 |
| 5.0 | 89.1 ± 6.2 |
| 10.0 | 82.4 ± 7.1 |
| 20.0 | 65.7 ± 8.3 |
Table 2: Hypothetical Effect of this compound on Neurite Outgrowth Parameters
| Treatment | Total Neurite Length per Neuron (µm) ± SD | Number of Primary Neurites per Neuron ± SD | Number of Branch Points per Neuron ± SD |
| Vehicle Control | 150.3 ± 25.8 | 3.2 ± 0.8 | 2.1 ± 0.6 |
| This compound (1 µM) | 185.7 ± 30.2 | 3.5 ± 0.9 | 2.8 ± 0.7 |
Mandatory Visualizations
Caption: Endocannabinoid signaling at the synapse and the action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
Navigating UCM707 Stability: A Technical Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCM707. Our aim is to help you navigate potential stability challenges and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) - this compound Solution Stability
Q1: My this compound solution appears cloudy or has visible precipitates after preparation. What could be the cause and how can I resolve this?
A1: This is likely due to the poor aqueous solubility of this compound.[1] this compound is sparingly soluble in aqueous buffers like PBS.[1] To resolve this:
-
Ensure you are using an appropriate solvent. Initially dissolve this compound in an organic solvent such as DMSO, ethanol, or DMF before preparing your final aqueous solution.[1]
-
Check the final concentration. The solubility in a mixed buffer system (Ethanol:PBS, pH 7.2, 1:2) is low, around 0.25 mg/ml.[1] If your final concentration in the aqueous buffer is too high, precipitation will occur. Consider preparing a more concentrated stock in an organic solvent and then diluting it further in your experimental medium.
-
Sonication and gentle warming can aid in the dissolution of the compound in the initial organic solvent. However, avoid excessive heat which could lead to degradation.
Q2: I am observing a gradual loss of this compound activity in my multi-day cell culture experiments. What could be causing this instability?
A2: The loss of activity over time suggests potential degradation of this compound in your culture medium. While specific degradation pathways for this compound are not extensively published, compounds with polyunsaturated fatty acid chains can be susceptible to oxidation.
-
Minimize exposure to light and air. Prepare fresh solutions for each experiment and store stock solutions under an inert gas (like argon or nitrogen) at -20°C.[1]
-
Consider the components of your culture medium. Some components can interact with and degrade the compound. It is advisable to add this compound to the medium immediately before starting the experiment.
-
Perform a time-course experiment. To understand the stability in your specific experimental conditions, you can measure the compound's effect at different time points to determine its effective half-life in the medium.
Q3: My in vivo experiments are showing inconsistent results between batches of this compound solution. How can I improve reproducibility?
A3: Inconsistent in vivo results can stem from variability in solution preparation and administration.
-
Standardize your solution preparation protocol. Ensure the same solvent, final vehicle composition, and concentration are used for every experiment. For animal studies, this compound has been administered intraperitoneally (i.p.).[2]
-
Verify complete dissolution. Before administration, visually inspect the solution for any precipitation. If necessary, briefly sonicate the solution.
-
Prepare fresh for each cohort. Due to potential stability issues in aqueous solutions, it is best practice to prepare the dosing solution immediately before administration to the animals. Long-term storage of diluted aqueous solutions is not recommended.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 383.6 g/mol .[1]
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term stability, which is reported to be at least two years under these conditions.[1]
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This experiment provides a framework to evaluate the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cells responsive to anandamide (B1667382) (AEA)
-
Anandamide (AEA)
-
Cell viability assay (e.g., MTT, PrestoBlue)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Incubate the this compound-containing medium at 37°C for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
At each time point, add the pre-incubated medium to cells seeded in a 96-well plate.
-
Co-administer a fixed concentration of anandamide (AEA) to potentiate its effect.
-
Include appropriate controls: vehicle (medium with the same final concentration of DMSO), AEA alone, and freshly prepared this compound with AEA.
-
After a suitable incubation period, assess the biological response (e.g., changes in cell signaling, cell viability) using a relevant assay.
-
Compare the response from the pre-incubated this compound solutions to that of the freshly prepared solution. A decrease in response over time indicates degradation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMF | 30 mg/ml | [1] |
| DMSO | 20 mg/ml | [1] |
| Ethanol | 30 mg/ml | [1] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.25 mg/ml | [1] |
Table 2: this compound Inhibitory Concentrations
| Target | IC50 | Reference |
| Anandamide Transporter | 0.8 µM | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | 30 µM | [1] |
Visualizations
References
Technical Support Center: UCM707 Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of UCM707 to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
This compound should be stored at -20°C for long-term stability.[1][2] Several suppliers confirm that at this temperature, the compound is stable for at least two years.[1]
Q2: How should I store this compound upon receipt?
Upon receipt, it is recommended to store this compound in its original packaging at -20°C.[1] If the compound is supplied in a solvent, such as methyl acetate, store the solution as recommended by the supplier. For neat (solid) forms, it is advisable to desiccate at -20°C to protect it from moisture.[2]
Q3: Can I store this compound at 4°C or room temperature?
Storing this compound at temperatures above -20°C is not recommended for long-term storage. The this compound molecule contains a polyunsaturated fatty acid chain, making it susceptible to oxidation. Higher temperatures can accelerate this degradation process, leading to a loss of potency and the formation of impurities. Short-term storage at 4°C for a few hours during experimental preparation is generally acceptable, but prolonged storage at this temperature should be avoided.
Q4: How does light affect this compound stability?
Q5: I need to prepare a stock solution. What is the best way to store it?
When preparing a stock solution, use a high-purity, anhydrous solvent such as DMSO, ethanol, or DMF.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles the solution is subjected to, which can introduce moisture and accelerate degradation. Store these aliquots at -20°C in tightly sealed, light-protected vials. Some suppliers advise against long-term storage of solutions and recommend using them promptly after preparation.[2]
Q6: How many times can I safely freeze and thaw my this compound stock solution?
To maintain the integrity of this compound, it is critical to minimize freeze-thaw cycles. Each cycle can introduce atmospheric moisture into the solution, potentially leading to hydrolysis of the amide bond or facilitating other degradation pathways. Best practice is to create single-use aliquots to avoid this issue altogether. If aliquoting is not possible, limit freeze-thaw cycles to no more than three.
Troubleshooting Guide
Issue 1: I suspect my this compound has degraded. What are the signs?
-
Visual Changes: For solid this compound, look for changes in color or texture. For solutions, the appearance of discoloration or precipitation may indicate degradation or insolubility.
-
Inconsistent Experimental Results: A common sign of degradation is a loss of biological activity. If you observe a diminished or inconsistent effect in your assays compared to previous experiments with a fresh batch, compound degradation is a likely cause.
-
Analytical Confirmation: The most definitive way to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A degraded sample will show a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products.
Issue 2: My experimental results are not reproducible. Could storage be the issue?
Yes, improper storage is a frequent cause of non-reproducible results. Refer to the storage recommendations and assess if your handling protocol aligns with best practices. Specifically, consider the storage temperature, exposure to light, and the number of freeze-thaw cycles your stock solution has undergone.
Data Summary: Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[1][2] | Minimizes oxidation and other chemical degradation pathways. |
| Form | Aliquoted single-use solutions or desiccated solid[2] | Reduces freeze-thaw cycles and moisture exposure. |
| Light Exposure | Store in the dark (amber vials) | Prevents potential photodegradation of the polyunsaturated chain. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible | Displaces oxygen, thereby reducing the risk of oxidation. |
| Solvent for Stocks | Anhydrous, high-purity DMSO, DMF, or Ethanol[1] | Minimizes water content that could lead to hydrolysis. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Preparation Environment: Allow the this compound vial to equilibrate to room temperature for 15-20 minutes before opening to reduce moisture condensation. If possible, handle the compound in a glove box under an inert atmosphere (e.g., argon).
-
Solvent Selection: Use anhydrous, high-purity grade solvent (e.g., DMSO, Ethanol) to prepare the stock solution.
-
Dissolution: Add the appropriate volume of solvent to the vial containing the solid this compound to achieve the desired concentration. Vortex briefly until the compound is fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in light-protected (amber) vials with tight-fitting caps.
-
Storage: Store the aliquots at -20°C. Ensure they are clearly labeled with the compound name, concentration, date of preparation, and aliquot number.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) from a fresh, unopened vial. Prepare a second sample from the stock solution you wish to test.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (likely in the 210-280 nm range, typical for such structures).
-
-
Analysis: Inject both the standard and the test sample. Compare the chromatograms.
-
Interpretation: Calculate the purity of the test sample by dividing the peak area of this compound by the total peak area of all components. A significant decrease in purity or the presence of new peaks in the test sample compared to the standard indicates degradation.
Visual Guides
Caption: Key factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
Navigating In Vivo Delivery of UCM707: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the successful in vivo administration of UCM707, a potent endocannabinoid transport inhibitor. Addressing the key challenge of its poor aqueous solubility, this resource offers troubleshooting advice, frequently asked questions, and detailed protocols to facilitate seamless experimentation.
Troubleshooting Guide: Overcoming Common Hurdles with this compound Formulation and Injection
Researchers may encounter several challenges when preparing and administering this compound for in vivo studies. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| This compound fails to dissolve in the chosen vehicle. | The concentration of this compound exceeds its solubility limit in the selected solvent. | - Reduce the concentration of this compound. - Consider using a co-solvent system. For example, dissolve this compound in a small amount of DMSO or ethanol (B145695) first, then dilute with a biocompatible vehicle like saline or corn oil.[1] - Gentle heating and vortexing can aid dissolution, but be cautious of compound degradation. |
| The prepared this compound solution is cloudy or contains precipitates. | The compound has precipitated out of solution upon dilution or a change in temperature. | - Ensure the final concentration is within the solubility limits of the entire vehicle mixture. - Prepare the formulation fresh before each experiment. - If using a suspension, ensure uniform particle size and proper homogenization. |
| The injection site shows signs of irritation, inflammation, or necrosis. | The vehicle solution, particularly at high concentrations of organic solvents like DMSO, is causing local toxicity. | - Minimize the percentage of organic co-solvents in the final injection volume. Aim for the lowest concentration that maintains this compound solubility. - Consider alternative, less toxic solubilizing agents such as cyclodextrins or surfactants like Tween 80.[2] - Perform a small pilot study to assess vehicle tolerance in the chosen animal model. |
| Inconsistent or unexpected experimental results. | The this compound formulation is not stable, leading to variable dosing. The injection technique is inconsistent. | - Assess the stability of your formulation over the duration of your experiment. - Standardize the injection procedure, including volume, speed, and anatomical location.[3][4] - Ensure proper mixing of the formulation before each administration to guarantee homogeneity. |
| Difficulty in administering the formulation due to high viscosity. | The chosen vehicle or the concentration of excipients results in a thick solution. | - Adjust the ratio of components in your vehicle to reduce viscosity. - Select a different vehicle with lower viscosity that is still capable of solubilizing this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for a this compound vehicle solution?
A1: Given that this compound is soluble in ethanol and DMSO, a common starting point is to first dissolve it in a minimal amount of one of these solvents.[1][5] Subsequently, this stock solution can be diluted with a pharmaceutically acceptable carrier to the final desired concentration. The choice of the final carrier depends on the route of administration.
Q2: How do I prepare a this compound solution for intraperitoneal (IP) injection?
A2: For IP injections, a typical approach involves dissolving this compound in a small volume of DMSO (e.g., 5-10% of the final volume) and then bringing it to the final volume with a vehicle like saline or a mixture of saline and a solubilizing agent such as Tween 80 (e.g., 5-10%). It is crucial to ensure the final DMSO concentration is well-tolerated by the animal model to avoid peritoneal irritation.
Q3: Can this compound be administered orally?
A3: For oral administration of poorly water-soluble compounds like this compound, lipid-based formulations are often employed.[6][7] This can include solutions in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS). These formulations can enhance oral absorption.[7]
Q4: What is the maximum recommended concentration of DMSO for in vivo injections?
A4: The maximum tolerated concentration of DMSO varies depending on the animal species, strain, and route of administration. As a general guideline, it is advisable to keep the final concentration of DMSO below 10% for IP injections and even lower for intravenous (IV) injections to minimize toxicity. A thorough literature search for your specific animal model and experimental conditions is highly recommended.
Q5: How should I store my prepared this compound formulation?
A5: this compound should be stored desiccated at -20°C in its solid form. Once in solution, it is best to prepare the formulation fresh before each use to avoid potential degradation or precipitation. If short-term storage is necessary, keep the solution at 4°C and protect it from light. Perform stability tests to ensure the compound remains intact and in solution under your storage conditions.
Experimental Protocols & Data
This compound Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents. This information is critical for the initial preparation of a concentrated stock solution.
| Solvent | Solubility | Reference |
| Ethanol | 100 mM | |
| DMSO | 100 mM | |
| 20 mg/mL | [1] | |
| DMF | 30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.25 mg/mL | [1] |
Note: 100 mM of this compound (M.Wt: 383.57) is approximately 38.36 mg/mL.
General Protocol for Preparing a this compound Vehicle Solution for IP Injection
This protocol provides a general framework. Researchers must optimize the parameters based on their specific experimental needs and animal models.
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
Prepare a stock solution: Dissolve the calculated weight of this compound in a minimal volume of DMSO (e.g., 10% of the final volume). Ensure complete dissolution by gentle vortexing.
-
Prepare the vehicle: In a separate sterile tube, mix the remaining components of the vehicle. A common vehicle consists of Tween 80 and sterile saline. For example, for a final vehicle composition of 10% DMSO, 10% Tween 80, and 80% saline, first mix the Tween 80 with the saline.
-
Combine the stock and vehicle: Slowly add the this compound stock solution (from step 2) to the vehicle (from step 3) while vortexing to ensure rapid and uniform mixing. This gradual addition helps prevent precipitation.
-
Final check: Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.
Visualizing Experimental Workflows
Decision Tree for this compound Formulation Development
The following diagram outlines the logical steps for developing a suitable in vivo formulation for this compound.
Caption: A flowchart for creating a this compound in vivo formulation.
Troubleshooting Workflow for Injection Site Reactions
This diagram provides a structured approach to troubleshooting adverse reactions at the injection site.
Caption: A guide for troubleshooting injection site issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. antbioinc.com [antbioinc.com]
- 4. opatoday.com [opatoday.com]
- 5. apexbt.com [apexbt.com]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
Technical Support Center: Enhancing the Antinociceptive Effects of UCM707
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antinociceptive effects of UCM707.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No significant antinociceptive effect observed with this compound alone. | This compound is an endocannabinoid uptake inhibitor and has minimal direct agonist activity at cannabinoid receptors.[1][2] Its primary mechanism is to potentiate the effects of endogenous anandamide (B1667382). | This is an expected outcome. To observe a significant antinociceptive effect, this compound should be co-administered with anandamide or a compound that increases endogenous anandamide levels. Alternatively, it can be used in combination with other analgesics like morphine for synergistic effects.[2][3] |
| High variability in antinociceptive response between subjects. | Differences in basal anandamide levels among individual animals can lead to varied responses to this compound. | Ensure a sufficiently large sample size to account for biological variability. Acclimate animals properly to the testing environment to minimize stress-induced fluctuations in nociceptive thresholds.[4] |
| Precipitation of this compound in the vehicle solution. | This compound is a lipophilic molecule with poor aqueous solubility. | Prepare this compound in a vehicle containing a small percentage of a solubilizing agent such as DMSO, Tween 80, or Cremophor EL, followed by dilution in saline or PBS. Always prepare fresh solutions before each experiment and vortex thoroughly. |
| Observed antinociceptive effect is short-lived. | The pharmacokinetic profile of this compound and the co-administered drug may result in a short duration of action. | Conduct a time-course study to determine the peak effect and duration of action of your specific drug combination and dose. Adjust the timing of nociceptive testing accordingly. |
| Unexpected side effects, such as hypomotility, are observed. | While this compound alone has minimal behavioral effects, its potentiation of anandamide can lead to cannabinoid-like side effects.[2] | Use the lowest effective dose of this compound and the co-administered drug. Consider using a cannabinoid receptor antagonist (e.g., a CB1 antagonist) as a control to confirm that the side effects are receptor-mediated. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the endocannabinoid transporter, which is responsible for the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft.[1][2] By blocking this transporter, this compound increases the extracellular concentration and duration of action of AEA, thereby enhancing its natural pain-relieving (antinociceptive) effects.[2][5]
Q2: Why is this compound often co-administered with other compounds?
A2: this compound has little to no direct antinociceptive effect on its own because it does not directly activate cannabinoid receptors.[2] Its efficacy relies on the presence of endogenous anandamide. Therefore, it is often co-administered with exogenous anandamide to ensure a sufficient concentration of the active ligand, or with other classes of analgesics, such as opioids (e.g., morphine), to achieve synergistic pain relief through different mechanisms.[2][3]
Q3: What are the key signaling pathways involved in the this compound-enhanced antinociceptive effect?
A3: By increasing anandamide levels, this compound indirectly modulates signaling pathways activated by anandamide. The primary targets are the cannabinoid receptor 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1).[6] Activation of presynaptic CB1 receptors generally leads to the inhibition of neurotransmitter release, reducing nociceptive signaling.[5] The role of TRPV1 is more complex and can contribute to both pro- and anti-nociceptive effects depending on the context.
Q4: What are the recommended animal models to test the antinociceptive effects of this compound?
A4: The most common and well-validated models for assessing the antinociceptive effects of this compound and its combinations are the hot-plate test and the tail-flick test in rodents (rats and mice).[2][7] These tests measure the response latency to a thermal stimulus.
Q5: How can I be sure that the observed antinociceptive effect is due to the intended mechanism?
A5: To confirm the mechanism of action, you can include control groups treated with a CB1 receptor antagonist (e.g., AM251). If the antinociceptive effect of the this compound combination is blocked or significantly reduced by the CB1 antagonist, it provides strong evidence that the effect is mediated through the intended cannabinoid pathway.[5]
Quantitative Data
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Assay | Reference |
| IC50 for Anandamide Uptake Inhibition | 0.8 µM | Human U937 cells | [2] |
| IC50 for FAAH Inhibition | 30 µM | Fatty Acid Amide Hydrolase | [2] |
Table 2: Dose-Response of this compound in Combination with Anandamide in the Rat Hot-Plate Test
| Treatment | Dose (mg/kg, i.p.) | Latency to Respond (s) | Reference |
| Vehicle | - | ~8 | [2] |
| This compound | 2.5 | ~8 | [2] |
| Anandamide | 2.5 | ~8 | [2] |
| This compound + Anandamide | 2.5 + 2.5 | > 12 (significant increase) | [2] |
Table 3: Synergistic Antinociceptive Effect of Intrathecal this compound and Morphine in the Rat Hot-Plate Test
| Treatment | Dose (µg, i.t.) | Analgesic Effect | Reference |
| Morphine | 1 | Sub-effective | [3] |
| This compound | 75 | Sub-effective | [3] |
| Morphine + this compound | 1 + 75 | Robust analgesic effect | [3] |
Experimental Protocols
Protocol 1: Hot-Plate Test in Rats for Assessing this compound Antinociception
Objective: To evaluate the thermal antinociceptive effects of this compound, alone or in combination with other drugs.
Materials:
-
Hot-plate apparatus with temperature control (e.g., Ugo Basile)
-
Plexiglas cylinder to confine the rat on the hot plate
-
Timer
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound
-
Co-administered drug (e.g., anandamide, morphine)
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80 in saline)
-
Syringes and needles for intraperitoneal (i.p.) or intrathecal (i.t.) administration
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment. Handle the rats for several days prior to testing to minimize stress.
-
Baseline Latency:
-
Set the hot-plate temperature to a constant, non-injurious temperature (e.g., 52.5 ± 0.5 °C).
-
Place a rat gently onto the hot plate and immediately start the timer.
-
Observe the rat for nocifensive behaviors, such as licking a hind paw or jumping.[4]
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the rat does not respond by the cut-off time, remove it from the plate and assign it the cut-off latency.
-
Establish a stable baseline latency for each animal before drug administration.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound and the co-administered drug in the appropriate vehicle.
-
Administer the drugs via the desired route (e.g., i.p. or i.t.). For co-administration, drugs can be given separately or as a single injection, depending on the experimental design.
-
-
Post-Treatment Testing:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
-
Protocol 2: Tail-Flick Test in Mice for Assessing this compound Antinociception
Objective: To measure the spinal reflex component of thermal nociception following administration of this compound.
Materials:
-
Tail-flick apparatus with a radiant heat source (e.g., Ugo Basile)
-
Mouse restrainers
-
Male C57BL/6 or CD-1 mice (20-30 g)
-
This compound
-
Co-administered drug
-
Vehicle solution
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the restrainers for several days before the experiment to reduce stress.
-
Baseline Latency:
-
Gently place a mouse into a restrainer, allowing the tail to be free.
-
Position the mouse's tail over the radiant heat source, typically on the distal third of the tail.
-
Activate the heat source, which will start a timer.
-
The apparatus will automatically detect the tail flick and stop the timer. Record this latency.
-
Set a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.
-
Obtain a stable baseline latency for each mouse over 2-3 measurements.
-
-
Drug Administration:
-
Prepare and administer the drug solutions as described in Protocol 1.
-
-
Post-Treatment Testing:
-
At specified time points after administration, measure the tail-flick latency as described in step 2.
-
-
Data Analysis:
-
Calculate %MPE as described in Protocol 1.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
Caption: Mechanism of action of this compound in enhancing antinociception.
Caption: Experimental workflow for the hot-plate test.
Caption: Simplified signaling pathways of anandamide in nociception.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Additive antinociceptive action of intrathecal anandamide reuptake inhibitor and morphine in the management of post-incisional pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TRPV1 receptor and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. realmofcaring.org [realmofcaring.org]
- 7. Characterization of anandamide- and fluoroanandamide-induced antinociception and cross-tolerance to delta 9-THC after intrathecal administration to mice: blockade of delta 9-THC-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: UCM707 vs. AM404 in Endocannabinoid Transport Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of endocannabinoid transport inhibitors is critical for advancing therapeutic strategies targeting the endocannabinoid system. This guide provides a comprehensive, data-driven comparison of two widely studied inhibitors: UCM707 and AM404.
The endocannabinoid system (ECS) is a complex cell-signaling network implicated in a vast array of physiological processes, including pain, mood, and memory. The termination of endocannabinoid signaling, primarily mediated by anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), is a crucial regulatory step. While enzymatic degradation by fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) is well-characterized, the initial transport of these lipid messengers across the cell membrane remains an area of active investigation. Endocannabinoid transport inhibitors (eCTIs) are valuable tools to probe this process and hold therapeutic potential.
This comparison guide dissects the performance of this compound and AM404, focusing on their mechanisms of action, potency, selectivity, and functional effects, supported by experimental data.
At a Glance: this compound vs. AM404
| Feature | This compound | AM404 |
| Primary Mechanism | Selective inhibitor of endocannabinoid transport[1][2] | Inhibitor of endocannabinoid transport[3][4] |
| Secondary Targets | Negligible direct effects on CB1/CB2 receptors[1] | Weak agonist of CB1/CB2 receptors, Activator of TRPV1 receptors, Potential weak FAAH inhibitor[3][4][5][6] |
| Potency | High potency for transport inhibition[1][2] | Moderate potency for transport inhibition |
| Selectivity | Considered more selective for the putative endocannabinoid transporter[1][7] | Broader pharmacological profile with multiple targets |
| In Vivo Efficacy | Potentiates anandamide's effects, analgesic in neuropathic and inflammatory pain models[1][8] | Analgesic effects in various pain models, also a metabolite of paracetamol[5][9][10][11] |
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and AM404 are classified as endocannabinoid transport inhibitors, their molecular mechanisms and target selectivity differ significantly. The prevailing hypothesis suggests the existence of an endocannabinoid membrane transporter (EMT), although its molecular identity remains elusive.[12][13] Alternative models propose a facilitated diffusion process involving intracellular binding proteins like fatty acid-binding proteins (FABPs).[14][15]
This compound is regarded as a more selective and potent inhibitor of this putative transport mechanism.[1][2] Its pharmacological effects are primarily attributed to the elevation of extracellular endocannabinoid levels by blocking their cellular uptake. Studies have shown that this compound potentiates the hypokinetic and antinociceptive effects of anandamide in vivo without directly interacting with cannabinoid receptors.[1]
AM404 , on the other hand, exhibits a more complex pharmacological profile. In addition to inhibiting endocannabinoid transport, it acts as a weak agonist at cannabinoid receptors (CB1 and CB2) and is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel.[3][4][5] Furthermore, some studies suggest it may also weakly inhibit FAAH, the primary degradative enzyme for anandamide.[5] This multi-target engagement complicates the interpretation of its biological effects, as they may not be solely attributable to transport inhibition. Notably, AM404 is also an active metabolite of the common analgesic, paracetamol (acetaminophen).[9][10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by endocannabinoid transport inhibition and a typical experimental workflow for evaluating inhibitor efficacy.
Quantitative Performance Data
The following table summarizes key quantitative data for this compound and AM404 from various studies. Direct comparison is challenging due to differing experimental conditions.
| Parameter | This compound | AM404 | Reference Cell/Animal Model |
| Anandamide Uptake Inhibition (IC50) | ~1 µM | ~5 µM | Rat neural tissue[16] |
| In Vivo Analgesic Dose (Neuropathic Pain) | 10, 50 mg/kg (i.p.) | 10, 50 mg/kg (i.p.) | STZ-diabetic rats[8] |
| In Vivo Analgesic Dose (Inflammatory Pain) | Not explicitly stated | 1-10 mg/kg | Rat formalin model[16] |
| FAAH Inhibition | Negligible | Weak inhibition reported | General observation[5] |
| TRPV1 Activation (EC50) | Not active | ~1 µM | Not specified in these searches |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to characterize this compound and AM404.
Anandamide Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of anandamide into cells.
-
Cell Culture: Primary neurons or astrocytes, or cell lines such as U937 human monocytic cells, are cultured under standard conditions.[17]
-
Pre-incubation: Cells are pre-incubated with the test compound (this compound or AM404) at various concentrations for a specified time (e.g., 15 minutes) at 37°C.[17]
-
Initiation of Uptake: Radiolabeled anandamide (e.g., [³H]AEA) is added to the culture medium to a final concentration (e.g., 100 nM) and incubated for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.[17]
-
Termination of Uptake: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The amount of radioactivity in treated cells is compared to that in vehicle-treated control cells to determine the percentage of inhibition. IC50 values are calculated from concentration-response curves.
In Vivo Analgesia Assessment (Formalin Test)
This model assesses a compound's ability to reduce pain behaviors in response to a chemical irritant.
-
Animal Model: Adult male Wistar rats are used.[8]
-
Drug Administration: this compound or AM404 is administered intraperitoneally (i.p.) at various doses (e.g., 1, 10, 50 mg/kg) at a set time before the formalin injection.[8]
-
Induction of Nociception: A dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after formalin injection, the animal is placed in an observation chamber. Nociceptive behaviors (e.g., flinching, licking, biting the injected paw) are recorded for a specified duration, typically divided into two phases: the acute phase (0-5 minutes) and the inflammatory phase (15-60 minutes).
-
Data Analysis: The duration or frequency of nociceptive behaviors in drug-treated animals is compared to that in vehicle-treated controls to assess the analgesic effect.
Conclusion
Both this compound and AM404 are valuable pharmacological tools for investigating the endocannabinoid system.
-
This compound stands out for its potency and selectivity as an inhibitor of the putative endocannabinoid transporter. Its focused mechanism of action makes it a preferred tool for studies aiming to specifically elucidate the role of endocannabinoid transport in physiological and pathological processes.[1][2]
-
AM404 , while an effective endocannabinoid transport inhibitor, possesses a broader pharmacological profile , with off-target effects on TRPV1 and cannabinoid receptors.[3][4][5] This multi-target action, while potentially offering therapeutic advantages in certain contexts, necessitates careful consideration when interpreting experimental results. Its role as a metabolite of paracetamol adds another layer of complexity and clinical relevance.[9][10]
For researchers aiming to isolate the effects of endocannabinoid transport inhibition, this compound appears to be the more suitable agent. In contrast, AM404 may be more relevant for studies investigating the complex interplay between the endocannabinoid system, vanilloid receptors, and their combined role in analgesia. The choice between these two inhibitors will ultimately depend on the specific research question and the desired level of target selectivity.
References
- 1. This compound, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of the anandamide uptake, behaves as a symptom control agent in models of Huntington's disease and multiple sclerosis, but fails to delay/arrest the progression of different motor-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AM404 - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the endocannabinoid transport inhibitors AM404 and this compound on diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. athenaeumpub.com [athenaeumpub.com]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. Endocannabinoid transporter - Wikipedia [en.wikipedia.org]
- 15. Transport of endocannabinoids across the plasma membrane and within the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Evidence for Bidirectional Endocannabinoid Transport across Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
UCM707: A Comparative Analysis of its Selectivity for the Anandamide Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UCM707's performance as a selective inhibitor of the anandamide (B1667382) transporter (also known as the endocannabinoid transporter, EMT). Its selectivity is evaluated against other known anandamide transport inhibitors and its off-target activity at the fatty acid amide hydrolase (FAAH) enzyme and cannabinoid receptors (CB1 and CB2) is detailed. The information presented is supported by experimental data from publicly available scientific literature.
Executive Summary
This compound is a potent inhibitor of the anandamide transporter, demonstrating significant selectivity over the primary anandamide-degrading enzyme, FAAH. While it exhibits a favorable selectivity profile for the anandamide transporter, its activity at cannabinoid receptors, particularly CB2, should be considered in experimental design. This guide presents quantitative data, detailed experimental methodologies, and visual workflows to aid researchers in evaluating this compound for their specific applications.
Comparative Selectivity Profile of Anandamide Transporter Inhibitors
The following table summarizes the inhibitory potency of this compound and other commonly used anandamide transport inhibitors. The data highlights the variability in reported IC50 values, which can be attributed to different experimental conditions and cell types used in the assays.
| Compound | Anandamide Transporter Inhibition (IC50) | FAAH Inhibition (IC50/Ki) | CB1 Receptor Binding (Ki) | CB2 Receptor Binding (Ki) | Reference(s) |
| This compound | 0.8 µM | 30 µM (IC50) | 4700 nM | 67 nM | |
| AM404 | ~5 µM | <1 µM (Ki) | - | - | |
| VDM11 | ~5 µM | <1 µM (Ki) | - | - | |
| OMDM-2 | ~5 µM | 10 µM (Ki) | - | - | |
| AM1172 | 24 µM | 3 µM (Ki) | - | - |
Note: IC50 and Ki values can vary between studies due to different assay conditions. The data presented here is for comparative purposes.
Experimental Methodologies
Anandamide Uptake Assay
This protocol outlines a common method for assessing the inhibition of anandamide uptake in a cellular context.
Objective: To determine the concentration at which a test compound (e.g., this compound) inhibits 50% of anandamide uptake into cells (IC50).
Materials:
-
Cell line expressing the anandamide transporter (e.g., U937, C6 glioma, or primary neurons)
-
Cell culture medium
-
Radiolabeled anandamide (e.g., [³H]-anandamide)
-
Unlabeled anandamide
-
Test compounds (e.g., this compound and other inhibitors)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiation of Uptake: Add a known concentration of radiolabeled anandamide to each well to initiate the uptake process.
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow for anandamide uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
A Comparative Analysis of UCM707 and Other Endocannabinoid Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of UCM707, a prominent endocannabinoid reuptake inhibitor (eCBI), with other notable inhibitors such as AM404, LY2183240, and Guineensine. The objective is to offer a comprehensive overview of their performance, supported by experimental data, to aid in research and drug development.
Introduction to Endocannabinoid Reuptake Inhibition
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The principal endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are synthesized on demand and their signaling is terminated by cellular reuptake and subsequent enzymatic degradation. Endocannabinoid reuptake inhibitors (eCBIs) enhance endocannabinoid signaling by blocking their transport into cells, thereby increasing their concentration in the synaptic cleft. This mechanism offers a therapeutic strategy for various pathological conditions, including pain, anxiety, and neurodegenerative disorders.
Comparative Performance of Endocannabinoid Reuptake Inhibitors
The efficacy and utility of an eCBI are determined by its potency in inhibiting endocannabinoid transport and its selectivity over other components of the ECS, such as the cannabinoid receptors (CB1 and CB2) and the primary degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).
Quantitative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the in vitro inhibitory activities of this compound and other selected eCBIs.
Table 1: Inhibition of Anandamide (AEA) Uptake and FAAH/MAGL Enzymes
| Compound | AEA Uptake IC50 (µM) | FAAH Inhibition IC50 (µM) | MAGL Inhibition IC50 (µM) | Reference(s) |
| This compound | 0.8 | 30 | >10 | [1] |
| AM404 | ~5 | 0.5 - 6 | - | [2][3] |
| LY2183240 | Potent inhibitor (Ki = 540 pM for binding site) | Potent inhibitor | - | [4][5] |
| Guineensine | 0.29 | >10 | >10 | [6] |
Table 2: Cannabinoid Receptor Binding Affinity
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference(s) |
| This compound | 4700 | 67 | |
| AM404 | Weak agonist | Weak agonist | [7] |
| LY2183240 | - | - | - |
| Guineensine | No significant interaction | No significant interaction | [6] |
From the data, this compound emerges as a potent inhibitor of anandamide uptake with significant selectivity over FAAH and the CB1 receptor.[1] Guineensine also demonstrates high potency for uptake inhibition with excellent selectivity against FAAH and MAGL.[6] AM404, while an effective uptake inhibitor, also exhibits notable FAAH inhibitory activity.[2] LY2183240 is a potent ligand for the putative endocannabinoid transporter but also acts as a potent covalent inhibitor of FAAH.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by endocannabinoid reuptake inhibition and the workflows of common experimental protocols used to evaluate these inhibitors.
Detailed Experimental Protocols
In Vitro Endocannabinoid Uptake Assay
This assay measures the ability of a compound to inhibit the transport of endocannabinoids into cells.
Materials:
-
Cell line (e.g., human U937 cells)
-
Cell culture medium
-
Radiolabeled endocannabinoid (e.g., [3H]-Anandamide)
-
Test compounds (e.g., this compound) and vehicle (e.g., DMSO)
-
Assay buffer
-
Ice-cold wash buffer
-
Cell lysis buffer
-
Scintillation cocktail and counter
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer. Then, pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.[8]
-
Initiation of Uptake: Add the radiolabeled endocannabinoid to each well to initiate the uptake process.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow for cellular uptake.[9]
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Hot-Plate Test for Analgesia
This test assesses the analgesic properties of a compound by measuring the latency of a rodent's response to a thermal stimulus.
Materials:
-
Male Wistar rats or BALB/c mice
-
Hot-plate apparatus with adjustable temperature
-
Test compounds (e.g., this compound) and vehicle
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.[10]
-
Baseline Latency: Determine the baseline latency for each animal by placing it on the hot plate (e.g., set to 55 ± 1°C) and recording the time until it exhibits a nociceptive response (e.g., hind paw licking or jumping).[11] A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.[12]
-
Drug Administration: Administer the test compound or vehicle via i.p. injection.[13]
-
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and between the different treatment groups to evaluate the analgesic effect of the compound.
In Vivo Open-Field Test for Locomotor Activity
This test is used to evaluate general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Male Wistar rats or mice
-
Open-field arena (e.g., 1m x 1m for rats)
-
Video recording and tracking software
-
Test compounds (e.g., this compound) and vehicle
Procedure:
-
Acclimation: Habituate the animals to the behavioral room for at least one hour before testing.[10]
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Testing: After a specified time for drug absorption, place each animal individually into the center of the open-field arena.[10]
-
Recording: Record the animal's activity for a set duration (e.g., 5-10 minutes) using an overhead video camera.[10]
-
Data Analysis: Use tracking software to analyze various parameters, including:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Immobility time: An indicator of sedative effects. Compare these parameters between the different treatment groups.
-
Conclusion
This compound stands out as a potent and selective endocannabinoid reuptake inhibitor, offering a valuable tool for investigating the therapeutic potential of enhancing endocannabinoid signaling with minimal off-target effects on FAAH and CB1 receptors. Its in vivo efficacy in potentiating the effects of anandamide further underscores its potential.[13] In contrast, other inhibitors like AM404 and LY2183240 exhibit a more complex pharmacological profile with significant inhibition of FAAH, which may contribute to their overall effects but reduces their selectivity as pure reuptake inhibitors. Guineensine represents a promising natural compound with high potency and selectivity for endocannabinoid uptake inhibition. The choice of inhibitor for research or therapeutic development will depend on the specific experimental goals and the desired pharmacological profile. This comparative guide provides the foundational data and methodologies to assist researchers in making informed decisions for their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The putative endocannabinoid transport blocker LY2183240 is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Open field test in rats [protocols.io]
- 11. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. This compound, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of UCM707 and AM404
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known antioxidant properties of the endocannabinoid uptake inhibitor UCM707 and the paracetamol metabolite AM404. The information presented is based on available experimental data to assist researchers in evaluating these compounds for applications where antioxidant activity is a relevant factor.
Executive Summary
Extensive research has demonstrated that AM404 possesses significant antioxidant properties .[1][2] These effects are attributed, in part, to the phenolic group within its structure, which can scavenge reactive oxygen species (ROS).[2] Furthermore, AM404 has been shown to inhibit cyclooxygenase (COX) activity, contributing to its anti-inflammatory and antioxidant effects.[1][2] In contrast, there is currently no published experimental data to support any intrinsic antioxidant properties of this compound . Its primary characterized mechanism of action is the potent and selective inhibition of endocannabinoid uptake.[3]
Comparative Data on Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant properties of AM404. No comparable data has been reported for this compound.
| Parameter | AM404 | This compound | Reference |
| Oxygen Radical Absorbance Capacity (ORAC) | Showed approximately half the antioxidative capacity of the vitamin E analog Trolox. 10 µM AM404 was as effective as 6.8 µM Trolox, and 25 µM AM404 was as effective as 13.2 µM Trolox. | Not Reported | [1] |
| Inhibition of 8-iso-PGF2α Release | Significantly reduced IL-1β-induced 8-iso-PGF2α release in SK-N-SH cells. | Not Reported | [1] |
| Effect on Reactive Oxygen Species (ROS) | Prevented the formation of reactive oxygen species in primary microglial cells. | Not Reported | [2] |
| Cyclooxygenase (COX) Inhibition | Inhibited both COX-1 and COX-2 activity in primary rat microglial cells.[2] Did not significantly affect COX-1 activity but partially inhibited COX-2 activity in SK-N-SH cells.[1] | Not Reported |
Signaling Pathways and Mechanisms of Action
AM404's Antioxidant and Anti-inflammatory Pathways
AM404's antioxidant effects are multifaceted. The presence of a phenolic group in its structure is believed to contribute to its ability to scavenge free radicals directly.[2] Additionally, AM404 influences enzymatic pathways involved in oxidative stress and inflammation. It has been shown to inhibit the activity of both COX-1 and COX-2, enzymes that are crucial for the synthesis of prostaglandins, which are inflammatory mediators.[1][2] This inhibition of COX activity also reduces the production of reactive oxygen species during the prostaglandin (B15479496) synthesis process. Some studies suggest these effects are independent of cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) activation.[1][2]
References
- 1. Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of UCM707 in Preclinical Models: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of the endocannabinoid uptake inhibitor UCM707 with alternative compounds across various animal models of neurological and pain-related disorders. This document synthesizes experimental data on the efficacy of this compound, details the protocols used in these studies, and visualizes the underlying signaling pathways to aid in the evaluation of its therapeutic potential.
This compound is a potent and selective inhibitor of the anandamide (B1667382) transporter, which leads to an increase in the levels of the endocannabinoid anandamide in the synaptic cleft.[1] This potentiation of endocannabinoid signaling has been investigated for its therapeutic effects in a range of conditions. This guide focuses on its cross-validation in animal models of Huntington's disease, multiple sclerosis, and neuropathic pain, comparing its performance with other endocannabinoid system modulators.
Performance Comparison of this compound and Alternatives
The following tables summarize the quantitative outcomes of this compound in comparison to other compounds in various animal models.
Table 1: Comparison of this compound and AM404 in a Rat Model of Diabetic Neuropathy
| Compound | Dose (mg/kg, i.p.) | Effect on Hyperalgesia (Formalin Test) | Phase of Nociceptive Behavior Affected | Reference |
| This compound | 10 and 50 | Reversed chemical hyperalgesia | Phase 1 and Phase 2 | [2] |
| AM404 | 10 and 50 | Reversed chemical hyperalgesia | Phase 1 only | [2] |
| Control | Vehicle | No effect | - | [2] |
Table 2: Effects of this compound in Animal Models of Huntington's Disease and Multiple Sclerosis
| Animal Model | Compound | Key Findings | Symptomatic Relief vs. Neuroprotection | Reference |
| Rat model of Huntington's Disease (3-nitropropionic acid-induced) | This compound | Exhibited notable anti-hyperkinetic activity. | Symptomatic relief | [3] |
| Rat model of Huntington's Disease (malonate-induced) | This compound | Did not protect against the death of GABAergic neurons. | No neuroprotection | [3] |
| Chronic relapsing EAE mouse model of Multiple Sclerosis | This compound | Significantly reduced spasticity of the hindlimbs. | Symptomatic relief | [3] |
| Acute EAE rat model of Multiple Sclerosis | This compound | Unable to inhibit the development of neurological impairment. | No neuroprotection | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.
Diabetic Neuropathy Model in Rats
-
Animal Model: Male adult Wistar rats.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ). Hyperglycemia is confirmed 4 weeks after STZ administration.
-
Drug Administration: this compound and AM404 (1, 10, and 50 mg/kg) were administered i.p.
-
Nociceptive Testing (Formalin Test):
-
Rats are injected with a dilute formalin solution into the plantar surface of the hind paw.
-
Nociceptive behavior (e.g., flinching, licking of the injected paw) is observed and scored during two distinct phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).
-
A reduction in the nociceptive score compared to vehicle-treated diabetic rats indicates an analgesic effect.[2]
-
Huntington's Disease Model in Rats (3-Nitropropionic Acid-Induced)
-
Animal Model: Male rats.
-
Induction of Huntington's-like pathology: Bilateral intrastriatal administration of 3-nitropropionic acid (3-NP), an inhibitor of mitochondrial complex II. This induces striatal neurodegeneration and motor deficits.
-
Drug Administration: this compound was administered to the 3-NP-lesioned rats.
-
Behavioral Assessment: Hyperkinetic activity was measured to assess the symptomatic effects of the treatment.[3]
Multiple Sclerosis Model (Chronic Relapsing Experimental Autoimmune Encephalomyelitis - EAE) in Mice
-
Animal Model: Mice susceptible to EAE.
-
Induction of EAE: Immunization with a myelin-derived peptide emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin. This induces an autoimmune response against the central nervous system, leading to demyelination and paralysis.
-
Drug Administration: this compound was administered to the EAE-induced mice.
-
Clinical Assessment: Spasticity of the hindlimbs was scored to evaluate the therapeutic effect of this compound on motor symptoms.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Workflow for the Huntington's disease model.
Caption: Workflow for the multiple sclerosis model.
References
- 1. This compound, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the endocannabinoid transport inhibitors AM404 and this compound on diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of the anandamide uptake, behaves as a symptom control agent in models of Huntington's disease and multiple sclerosis, but fails to delay/arrest the progression of different motor-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
UCM707: A Novel Alternative to Direct Cannabinoid Receptor Agonists by Modulating Endogenous Signaling
For Researchers, Scientists, and Drug Development Professionals
The landscape of cannabinoid research is evolving, with a growing interest in therapeutic strategies that offer a more nuanced modulation of the endocannabinoid system (ECS) than direct receptor agonism. UCM707, a potent and selective inhibitor of the endocannabinoid transporter for anandamide (B1667382) (AEA), represents a promising alternative. By preventing the reuptake of endogenous cannabinoids, this compound amplifies their natural signaling cascade, a mechanism that stands in contrast to the direct and often widespread activation of cannabinoid receptors by synthetic agonists. This guide provides an objective comparison of this compound's performance with that of direct cannabinoid receptor agonists, supported by experimental data and detailed methodologies.
Mechanism of Action: Indirect vs. Direct Activation
Direct cannabinoid receptor agonists, such as WIN55,212-2 and CP55,940, bind to and activate cannabinoid receptors (CB1 and CB2) directly. This leads to a strong, and often systemic, downstream signaling cascade. In contrast, this compound does not directly interact with cannabinoid receptors. Instead, it inhibits the transport mechanism responsible for removing anandamide from the synaptic cleft, thereby increasing the concentration and duration of action of this endogenous cannabinoid at the receptor site.[1][2] This indirect approach offers the potential for a more localized and physiologically regulated enhancement of ECS signaling.
Comparative Performance Data
The following tables summarize the quantitative data comparing the in vitro and in vivo properties of this compound with several well-characterized direct cannabinoid receptor agonists.
Table 1: In Vitro Pharmacology
| Compound | Target | Action | Potency (IC50/Ki) | Efficacy (Emax) |
| This compound | Anandamide Transporter | Inhibitor | IC50: ~0.8 µM | N/A (potentiates AEA) |
| Anandamide (AEA) | CB1/CB2 Receptors | Agonist | Ki: ~89 nM (CB1) | Partial Agonist |
| WIN55,212-2 | CB1/CB2 Receptors | Agonist | Ki: ~1.9 nM (CB1) | Full Agonist |
| CP55,940 | CB1/CB2 Receptors | Agonist | Ki: ~0.98 nM (rat CB1) | Full Agonist |
| ACEA | CB1 Receptor | Agonist | Ki: ~1.4 nM | Full Agonist |
| JWH-133 | CB2 Receptor | Agonist | Ki: ~3.4 nM | Full Agonist |
Note: Ki and IC50 values can vary depending on the specific assay conditions.
Table 2: In Vivo Effects and Therapeutic Window
| Compound | Primary In Vivo Effects | Reported Side Effects (especially psychotropic) | Therapeutic Window |
| This compound | Potentiates anandamide-induced antinociception and hypomotility.[1] | Negligible direct effects on its own at therapeutic doses.[1] | Potentially wider due to indirect mechanism and reliance on endogenous tone. |
| Direct CB1 Agonists (e.g., WIN55,212-2, CP55,940) | Potent antinociception, hypomotility, catalepsy, hypothermia. | Can precipitate psychosis and panic. | Narrower, often limited by psychotropic side effects.[3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Figure 1. Signaling pathway of a direct cannabinoid receptor agonist.
Figure 2. Mechanism of action of this compound.
Figure 3. Workflow for comparing this compound and direct agonists.
Experimental Protocols
Anandamide Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of anandamide into cells.
-
Cell Culture: Human U937 lymphoma cells are cultured in an appropriate medium and harvested.
-
Assay Preparation: Cells are washed and resuspended in a buffer.
-
Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Radioligand Addition: [3H]-anandamide is added to initiate the uptake.
-
Termination: Uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity retained by the cells is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of anandamide uptake, is calculated.
Radioligand Binding Assay for Cannabinoid Receptors
This assay determines the binding affinity (Ki) of a compound for CB1 or CB2 receptors.
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from HEK293 cells) are prepared.
-
Assay Setup: In a multi-well plate, membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940 or [3H]WIN55,212-2) and varying concentrations of the unlabeled test compound (direct agonist).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from unbound radioligand.
-
Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The IC50 value is determined and converted to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors, such as CB1 and CB2, by an agonist.
-
Membrane Preparation: As in the binding assay, membranes from cells expressing the receptor of interest are used.
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP.
-
Agonist Stimulation: Varying concentrations of the direct cannabinoid agonist are added to the membranes.
-
[35S]GTPγS Addition: A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is added. Agonist-induced receptor activation leads to the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Incubation: The reaction is incubated to allow for [35S]GTPγS binding.
-
Termination and Filtration: The reaction is stopped by rapid filtration, and unbound [35S]GTPγS is washed away.
-
Quantification: The amount of bound [35S]GTPγS is determined by scintillation counting.
-
Data Analysis: EC50 (potency) and Emax (efficacy) values for G-protein activation are calculated from the concentration-response curves.
Conclusion
This compound presents a distinct and potentially advantageous approach to modulating the endocannabinoid system compared to direct cannabinoid receptor agonists. By enhancing the effects of the endogenous ligand anandamide, this compound may offer a more physiologically-tuned therapeutic intervention with a reduced risk of the psychotropic side effects commonly associated with direct CB1 receptor activation.[1][2] The data presented herein highlights the differences in mechanism, potency, and in vivo effects, providing a foundation for further research into the therapeutic potential of endocannabinoid uptake inhibitors. The detailed experimental protocols offer a guide for researchers seeking to further characterize and compare these different classes of cannabinoid modulators.
References
- 1. This compound, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of the anandamide uptake, behaves as a symptom control agent in models of Huntington's disease and multiple sclerosis, but fails to delay/arrest the progression of different motor-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central side-effects of therapies based on CB1 cannabinoid receptor agonists and antagonists: focus on anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the neuroprotective effects of UCM707 compared to other compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Pathological processes such as excitotoxicity, oxidative stress, and neuroinflammation are common threads in a wide range of neurodegenerative disorders, from Alzheimer's and Parkinson's disease to ischemic stroke. The endocannabinoid system (ECS) has emerged as a promising target for therapeutic intervention, given its crucial role in maintaining neuronal homeostasis. This guide provides a comparative overview of the neuroprotective potential of UCM707, a selective endocannabinoid uptake inhibitor, benchmarked against other compounds with similar mechanisms of action.
While direct experimental data on the neuroprotective effects of this compound in models of neurodegenerative diseases are currently limited in publicly available literature, its established mechanism of action—the potentiation of endogenous cannabinoid signaling—provides a strong rationale for its investigation as a neuroprotective agent. This guide will, therefore, extrapolate the potential neuroprotective profile of this compound based on its known pharmacology and compare it with the demonstrated neuroprotective effects of other endocannabinoid system modulators, for which more extensive data exists.
Mechanism of Action: Endocannabinoid Uptake Inhibition
This compound is a potent and selective inhibitor of the anandamide (B1667382) membrane transporter (AMT), effectively blocking the reuptake of the endocannabinoid anandamide (AEA) into neuronal cells. This inhibition leads to an increase in the extracellular concentration of AEA, thereby enhancing its signaling through cannabinoid receptors, primarily CB1 and CB2. The activation of these receptors is known to trigger a cascade of intracellular signaling events that are broadly neuroprotective.[1][2]
Comparative Compounds:
For the purpose of this guide, we will compare the potential effects of this compound with those of AM404 and VDM11 , two other well-characterized endocannabinoid uptake inhibitors that have been studied for their neuroprotective properties.
-
AM404: A metabolite of paracetamol, AM404 is known to inhibit endocannabinoid uptake and has demonstrated neuroprotective effects in models of excitotoxicity and neuroinflammation.[3][4]
-
VDM11: Another inhibitor of anandamide transport, VDM11 has been shown to modulate neurotransmitter systems relevant to neurodegenerative conditions.[5]
Comparative Data on Neuroprotective Efficacy
The following tables summarize the available quantitative data for the comparator compounds and provide a template for the future evaluation of this compound.
Table 1: Inhibition of Endocannabinoid Uptake
| Compound | Cell Line | IC50 (µM) for Anandamide Uptake Inhibition | Reference |
| This compound | Human U937 cells | 0.8 | [6] |
| AM404 | Not specified | Potent inhibitor (specific IC50 not consistently reported) | [3][4] |
| VDM11 | Not specified | Potent inhibitor (specific IC50 not consistently reported) | [5] |
| This compound (Predicted) | Neuronal cell line | To be determined |
Table 2: Neuroprotection in In Vitro Models of Neurotoxicity
| Compound | Neurotoxicity Model | Cell Type | Key Quantitative Results | Reference |
| AM404 | NMDA-induced excitotoxicity | Organotypic hippocampal slices | Significant decrease in propidium (B1200493) iodide uptake (cell death) at 10-50 µM | [7] |
| AM404 | IL-1β-induced inflammation | SK-N-SH neuroblastoma cells | Concentration-dependent reduction of PGE2 release | [8] |
| This compound (Predicted) | NMDA-induced excitotoxicity | Primary cortical neurons | To be determined (% reduction in cell death) | |
| This compound (Predicted) | Oxygen-Glucose Deprivation | Hippocampal slices | To be determined (% improvement in cell viability) | |
| This compound (Predicted) | 6-OHDA-induced toxicity | SH-SY5Y cells | To be determined (% increase in cell viability) | |
| This compound (Predicted) | Amyloid-beta toxicity | Primary neuronal cultures | To be determined (% reduction in apoptosis) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the assessment of neuroprotective effects.
NMDA-Induced Excitotoxicity Assay in Primary Neuronal Cultures
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive stimulation of the N-methyl-D-aspartate (NMDA) receptor, a key mechanism in ischemic brain injury and other neurodegenerative conditions.[9]
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured for a specified period to allow for maturation and synapse formation.
-
Treatment: Neuronal cultures are pre-incubated with the test compound (e.g., this compound) at various concentrations for a defined period (e.g., 1-2 hours).
-
Induction of Excitotoxicity: NMDA (e.g., 50-100 µM) and a co-agonist like glycine (B1666218) are added to the culture medium for a short duration (e.g., 15-30 minutes) to induce excitotoxic injury.
-
Assessment of Cell Viability: After a recovery period (e.g., 24 hours), cell viability is assessed using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells) to visualize and quantify cell viability.
-
Oxygen-Glucose Deprivation (OGD) Assay
This in vitro model mimics the conditions of ischemic stroke by depriving neuronal cells of oxygen and glucose.[10]
-
Cell Culture: Primary neurons or organotypic brain slices are prepared and maintained in culture.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 30-90 minutes).
-
Reoxygenation: The OGD medium is replaced with normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator to simulate reperfusion.
-
Treatment: The test compound can be applied before, during, or after the OGD period to assess its protective effects.
-
Assessment of Neuronal Injury: Cell viability and death are quantified at a set time point after reoxygenation (e.g., 24 hours) using the assays described above.
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
This model is used to study the neuroprotective effects of compounds against the specific loss of dopaminergic neurons, a hallmark of Parkinson's disease.[11]
-
Cell Line: The human neuroblastoma cell line SH-SY5Y, which can be differentiated into a dopaminergic-like phenotype, is commonly used.
-
Treatment: Differentiated SH-SY5Y cells are pre-treated with the test compound.
-
Induction of Toxicity: 6-OHDA is added to the culture medium to induce oxidative stress and selective toxicity to dopaminergic neurons.
-
Assessment of Neuroprotection: Cell viability is measured using assays like the MTT assay. Additionally, specific markers of dopaminergic neurons, such as tyrosine hydroxylase (TH) expression, can be quantified.
Amyloid-Beta (Aβ) Toxicity Model of Alzheimer's Disease
This model assesses the ability of a compound to protect neurons from the toxic effects of Aβ oligomers, which are believed to be a primary driver of neurodegeneration in Alzheimer's disease.[12]
-
Cell Culture: Primary cortical or hippocampal neurons are used.
-
Preparation of Aβ Oligomers: Synthetic Aβ peptides (typically Aβ1-42) are prepared to form oligomeric species, which are considered the most toxic form.
-
Treatment: Neurons are pre-incubated with the test compound before being exposed to the prepared Aβ oligomers.
-
Assessment of Neuroprotection: Neuronal viability and apoptosis are measured after a 24-48 hour incubation period using methods such as TUNEL staining (for apoptosis) and cell viability assays.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for in vitro evaluation of neuroprotective compounds.
Caption: Proposed signaling cascade for this compound-mediated neuroprotection.
Conclusion and Future Directions
This compound, as a potent and selective inhibitor of endocannabinoid uptake, holds significant promise as a neuroprotective agent. Its mechanism of action, which leads to the enhancement of the brain's own neuroprotective endocannabinoid signaling, is a sound therapeutic strategy. However, to substantiate this potential, rigorous preclinical evaluation is necessary.
This guide has outlined the key experimental frameworks and comparative data points that are essential for such an evaluation. By subjecting this compound to the described in vitro models of neurotoxicity and comparing its performance against established compounds like AM404, the scientific community can build a comprehensive profile of its neuroprotective efficacy. Future research should focus on generating quantitative data for this compound in these models to fill the existing knowledge gap and to pave the way for potential in vivo studies and, ultimately, clinical translation for the treatment of devastating neurodegenerative diseases.
References
- 1. ecronicon.net [ecronicon.net]
- 2. The Endocannabinoid System as a Target for Neuroprotection/Neuroregeneration in Perinatal Hypoxic–Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotection in Oxidative Stress-Related Neurodegenerative Diseases: Role of Endocannabinoid System Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 7. Neuroprotective Effect of AM404 Against NMDA-Induced Hippocampal Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison: UCM707 and URB597 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key modulators of the endocannabinoid system, UCM707 and URB597, and their efficacy in various preclinical models of pain. The following sections detail their mechanisms of action, summarize quantitative data from key studies, and provide insights into their potential as analgesic agents.
Introduction to this compound and URB597
The endocannabinoid system is a critical regulator of pain perception, and targeting this system offers a promising avenue for the development of novel analgesics. Two primary strategies for enhancing endocannabinoid signaling are the inhibition of the primary catabolic enzyme, fatty acid amide hydrolase (FAAH), and the blockade of the endocannabinoid transport system. URB597 is a well-characterized inhibitor of FAAH, while this compound is a selective inhibitor of endocannabinoid uptake. By preventing the breakdown or reuptake of endogenous cannabinoids like anandamide (B1667382) (AEA), these compounds aim to potentiate their natural analgesic effects.
Mechanism of Action
Both this compound and URB597 indirectly enhance the activation of cannabinoid receptors, primarily CB1 and CB2, by increasing the availability of endogenous cannabinoids in the synaptic cleft. However, their specific molecular targets differ.
-
This compound: Acts as a selective inhibitor of the endocannabinoid uptake process, preventing the transport of anandamide and other endocannabinoids from the synaptic cleft back into the neuron for degradation. This leads to a prolonged presence of endocannabinoids in the synapse, enhancing their signaling.
-
URB597: Is a selective and irreversible inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the intracellular degradation of anandamide.[1] By inhibiting FAAH, URB597 increases the intracellular and, consequently, the extracellular levels of anandamide available to activate cannabinoid receptors.[2]
Quantitative Data Comparison
Table 1: Efficacy of this compound in Preclinical Pain Models
| Pain Model | Species | Route of Administration | Dose Range | Key Findings | Receptor Involvement | Reference |
| Cholestasis-induced pain (Tail-flick test) | Rat | Intraperitoneal (i.p.) | 0.1, 1, 10 mg/kg | Significantly increased tail-flick latency at 1 and 10 mg/kg. | CB1 | [3] |
| Post-incisional pain (Hot plate test) | Rat | Intrathecal | 75 µg (in combination with morphine) | Combination produced a more robust analgesic effect than either drug alone. | CB1, CB2, TRPV1 | [4] |
Table 2: Efficacy of URB597 in Preclinical Pain Models
| Pain Model | Species | Route of Administration | Dose | Key Findings | Receptor Involvement | Reference |
| Inflammatory Pain (CFA-induced mechanical allodynia) | Rat | Systemic | 0.3 mg/kg | Significantly reduced mechanical allodynia. | CB1 and CB2 | [1][5] |
| Inflammatory Pain (CFA-induced thermal hyperalgesia) | Rat | Systemic | 0.3 mg/kg | Significantly reduced thermal hyperalgesia. | CB1 and CB2 | [1][5] |
| Neuropathic Pain (Partial sciatic nerve ligation) | Rat | Systemic | 0.3 mg/kg | No significant effect on mechanical allodynia. | - | [1][5] |
| Orofacial Pain (Tooth pulp stimulation) | Rat | - | - | Demonstrated an analgesic effect by elevating AEA and CB1R levels. | CB1 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Cholestasis-Induced Pain Model (for this compound)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Cholestasis: Ligation of the main bile duct.
-
Drug Administration: this compound (0.1, 1, and 10 mg/kg) was administered intraperitoneally (i.p.) seven days after the induction of cholestasis.
-
Pain Assessment: Tail-flick latencies were measured 10 minutes after the injection of this compound. A CB1 receptor antagonist, AM251 (1 mg/kg, i.p.), was co-administered with this compound in a separate group to determine receptor involvement.[3]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model (for URB597)
-
Animal Model: Rats.
-
Induction of Inflammation: Injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.
-
Drug Administration: URB597 (0.3 mg/kg) was administered systemically 24-48 hours after CFA injection.
-
Pain Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold.
-
Thermal Hyperalgesia: Assessed using a radiant heat source to measure the paw withdrawal latency.
-
-
Receptor Antagonism: The cannabinoid CB1 antagonist AM251 (1 mg/kg) and the CB2 antagonist SR144528 (1 mg/kg) were co-administered with URB597 to confirm receptor-mediated effects.[1][5]
Partial Sciatic Nerve Ligation Model of Neuropathic Pain (for URB597)
-
Animal Model: Rats.
-
Induction of Neuropathic Pain: Partial ligation of the sciatic nerve.
-
Drug Administration: URB597 (0.3 mg/kg) was administered systemically.
-
Pain Assessment: Mechanical allodynia was assessed by measuring the paw withdrawal threshold to von Frey filaments.[1][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for this compound and URB597 and a generalized experimental workflow for preclinical pain studies.
Caption: this compound signaling pathway.
Caption: URB597 signaling pathway.
Caption: Preclinical pain study workflow.
Discussion and Future Directions
The available data suggests that both this compound and URB597 show promise as analgesic agents by modulating the endocannabinoid system. URB597 has demonstrated clear efficacy in inflammatory pain models, an effect mediated by both CB1 and CB2 receptors.[1][5] However, its lack of efficacy in a neuropathic pain model suggests its therapeutic window may be more specific to inflammatory conditions.[1][5]
This compound has also shown analgesic properties, particularly in cholestatic and post-incisional pain models, with its effects being mediated by the CB1 receptor and, in some cases, also involving CB2 and TRPV1 receptors.[3][4] The involvement of multiple receptor types could suggest a broader mechanism of action or context-dependent effects.
A significant gap in the current literature is the absence of direct comparative studies between this compound and URB597. Such studies would be invaluable in determining the relative potency and efficacy of these two distinct mechanisms for enhancing endocannabinoid signaling. Future research should focus on:
-
Direct Head-to-Head Comparison: Evaluating this compound and URB597 in the same inflammatory and neuropathic pain models to provide a direct comparison of their analgesic profiles.
-
Chronic Dosing Studies: Investigating the effects of long-term administration of both compounds to assess potential for tolerance or sustained efficacy.
-
Combination Therapies: Exploring the potential synergistic effects of combining sub-threshold doses of this compound or URB597 with other classes of analgesics.
-
Exploration of Different Pain Modalities: Testing the efficacy of this compound in a wider range of pain models, including those where URB597 has shown limited effects.
References
- 1. A potent and selective inhibitor of endocannabinoid uptake, this compound, potentiates antinociception induced by cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Inflammatory Pain by Inhibition of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive and anti-inflammatory properties of 7-hydroxycoumarin in experimental animal models: potential therapeutic for the control of inflammatory chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Additive antinociceptive action of intrathecal anandamide reuptake inhibitor and morphine in the management of post-incisional pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling UCM707
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols and operational guidance for the handling and disposal of UCM707, a potent and selective endocannabinoid reuptake inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research. This compound is intended for research purposes only and is not for human or veterinary use.
Essential Safety and Handling Information
Proper handling of this compound is paramount to minimize exposure risk and maintain a safe laboratory setting. The following tables summarize the crucial safety, handling, and disposal information.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times when handling this compound. |
| Goggles | Recommended for splash protection. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn. |
| Apron | A chemical-resistant apron is recommended for larger quantities. | |
| Respiratory | Fume Hood | All handling of this compound powder should be done in a certified chemical fume hood. |
| Respirator | May be required for large spills or inadequate ventilation. |
Emergency Procedures
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
| Spill | For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact a hazardous waste disposal professional. |
| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use a direct stream of water. |
Storage and Disposal
| Aspect | Guideline |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended long-term storage is at -20°C. |
| Disposal | Dispose of this compound and any contaminated materials as hazardous waste. Contact a licensed professional waste disposal service for proper disposal procedures. Do not dispose of down the drain or in regular trash. |
Experimental Protocol: Anandamide (B1667382) Uptake Assay
The following is a detailed methodology for a representative anandamide uptake assay to evaluate the inhibitory activity of compounds like this compound. This protocol is adapted from established methods and should be optimized for specific cell lines and experimental conditions.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the uptake of anandamide (AEA) in a relevant cell line (e.g., U937 or Neuro-2a).
Materials:
-
This compound
-
Anandamide (AEA)
-
Radiolabeled anandamide (e.g., [³H]-AEA)
-
Cell culture medium (appropriate for the chosen cell line)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Scintillation fluid
-
Cell line (e.g., U937, Neuro-2a)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Culture the chosen cell line under standard conditions until a suitable confluency is reached.
-
Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations for the assay.
-
Prepare a solution of anandamide containing a known concentration of radiolabeled AEA.
-
-
Inhibition Assay:
-
Wash the cells with pre-warmed PBS.
-
Pre-incubate the cells with the various concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding the anandamide solution (containing [³H]-AEA) to each well.
-
Incubate for a specific duration (e.g., 15 minutes) at 37°C to allow for AEA uptake.
-
-
Termination of Uptake and Lysis:
-
To stop the uptake, rapidly wash the cells with ice-cold PBS containing a high concentration of BSA (e.g., 1%) to remove extracellular [³H]-AEA.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of AEA uptake for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism and Workflow
To further clarify the operational and biological context of working with this compound, the following diagrams have been generated.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
